14-Dehydrobrowniine
Description
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Properties
Molecular Formula |
C25H39NO7 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(1S,2R,3S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-one |
InChI |
InChI=1S/C25H39NO7/c1-6-26-11-22(12-30-2)8-7-16(32-4)24-14-9-13-15(31-3)10-23(28,17(14)18(13)27)25(29,21(24)26)20(33-5)19(22)24/h13-17,19-21,28-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,19-,20+,21?,22+,23-,24+,25+/m1/s1 |
InChI Key |
MWOQLGAENOKSHS-NXRPFTACSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 14-Dehydrobrowniine: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Dehydrobrowniine is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its isolation and characterization. The information presented is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.
Natural Sources
This compound is primarily found in plant species belonging to the genus Delphinium (Larkspur) of the Ranunculaceae family. These plants are known to produce a wide array of diterpenoid alkaloids. While the presence of related compounds like browniine (B1606527) has been reported in various Delphinium species, specific quantitative data on the abundance of this compound is often not extensively detailed in the literature.
Table 1: Reported Natural Sources of Diterpenoid Alkaloids of the Browniine-Type
| Plant Species | Family | Reported Alkaloids |
| Delphinium brownii | Ranunculaceae | Browniine and related alkaloids |
| Delphinium ajacis | Ranunculaceae | Browniine |
| Delphinium cardiopetalum | Ranunculaceae | Cardiopetaline, other diterpenoid alkaloids |
Note: While these species are known sources of browniine and other related diterpenoid alkaloids, the specific yield of this compound may vary and requires targeted phytochemical analysis for quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C25H39NO7 |
| Molecular Weight | 465.58 g/mol |
| CAS Number | 4829-56-5 |
| Appearance | Typically an amorphous powder or crystalline solid |
| Solubility | Generally soluble in organic solvents like chloroform (B151607), methanol (B129727), and ethanol |
Isolation and Purification Protocol
The isolation of this compound from its natural plant sources involves a multi-step process of extraction and chromatographic purification. The following is a generalized experimental protocol based on common methods for isolating diterpenoid alkaloids from Delphinium species.
Plant Material Collection and Preparation
-
Collection: Aerial parts (stems, leaves, and flowers) of the selected Delphinium species are collected at the appropriate growth stage.
-
Drying: The plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature. This process is often carried out by maceration or percolation over several days.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Acid-Base Partitioning
-
Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloid nitrogen atoms, rendering them water-soluble.
-
Washing: The acidic solution is washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.
-
Basification: The aqueous layer is then made alkaline (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extraction of Alkaloid Fraction: The basic aqueous solution is repeatedly extracted with a chlorinated solvent such as chloroform or dichloromethane (B109758) to obtain the total alkaloidal fraction.
Chromatographic Purification
-
Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform to methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles to the target this compound are further purified using preparative TLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative or semi-preparative HPLC is often employed. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice.
Structural Elucidation
The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
Logical Relationship of Analytical Techniques
Conclusion
This technical guide outlines the fundamental knowledge regarding the natural sources and isolation of this compound. The provided methodologies represent a standard approach in the field of natural product chemistry. Researchers aiming to isolate this compound should consider that optimization of the extraction and purification steps may be necessary depending on the specific plant source and the desired purity of the final product. The structural elucidation techniques described are essential for the unambiguous identification of this compound, paving the way for further investigation into its biological and pharmacological properties.
An In-Depth Technical Guide to 14-Dehydrobrowniine: Physicochemical Properties and Biological Evaluation Framework
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for 14-Dehydrobrowniine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and outlines a framework of established methodologies for its further study, based on the characteristics of related diterpenoid alkaloids.
Introduction
This compound is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. While specific research on this compound is not extensive, its structural relationship to other alkaloids from the Delphinium genus suggests potential pharmacological significance. This technical guide consolidates the available physicochemical data for this compound and provides a detailed framework for its experimental investigation, including spectroscopic analysis, isolation and purification protocols, and evaluation of its biological activities.
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that the melting point has not been reported in the available literature.
| Property | Value | Reference |
| CAS Number | 4829-56-5 | [1][2] |
| Molecular Formula | C₂₅H₃₉NO₇ | [1] |
| Molecular Weight | 465.58 g/mol | [1] |
| Density | 1.31 g/cm³ | [1] |
| Boiling Point | 574.7 °C at 760 mmHg | [1][2] |
| Melting Point | Not available |
Spectroscopic Data (Predictive Analysis)
Specific experimental spectral data for this compound are not available. However, based on its chemical structure as a C₁₉-diterpenoid alkaloid, the expected characteristic signals in NMR and IR spectroscopy can be predicted. These predictions are valuable for guiding the structural elucidation of this compound should it be isolated or synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the anticipated chemical shift ranges for the ¹H and ¹³C NMR spectra of this compound. Actual values would need to be determined experimentally.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| N-CH₂-CH₃ | 1.0 - 1.3 (t) |
| O-CH₃ | 3.2 - 3.5 (s) |
| H-C-O | 3.5 - 4.5 |
| Aliphatic CH, CH₂, CH₃ | 0.8 - 2.5 |
| Olefinic H | 5.0 - 6.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester/Lactone) | 170 - 185 |
| C=C (Olefinic) | 100 - 150 |
| C-O | 60 - 90 |
| C-N | 40 - 60 |
| Aliphatic C | 10 - 50 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3200 - 3600 (broad) |
| C-H (aliphatic) | 2850 - 3000 |
| C=O (ester/lactone) | 1730 - 1750 |
| C=C (alkene) | 1640 - 1680 |
| C-O (ether/ester/hydroxyl) | 1000 - 1300 |
Mass Spectrometry (MS)
High-resolution mass spectrometry would be crucial for confirming the molecular formula of this compound (C₂₅H₃₉NO₇). The fragmentation pattern in MS/MS studies would provide valuable structural information, with expected cleavages occurring at the ester linkages and loss of small neutral molecules like H₂O and CO from the complex ring system.
Experimental Protocols
General Protocol for Isolation and Purification of Diterpenoid Alkaloids from Delphinium Species
While a specific protocol for this compound is unavailable, the following general procedure is widely used for the isolation of diterpenoid alkaloids from plant material.
Workflow for Diterpenoid Alkaloid Isolation
Caption: General workflow for the isolation of diterpenoid alkaloids.
Methodology:
-
Plant Material: Dried and powdered aerial parts of the relevant Delphinium species are used as the starting material.
-
Extraction: The powdered plant material is typically macerated with an acidified ethanol (B145695) or methanol (B129727) solution to extract the alkaloids in their salt form.
-
Acid-Base Partitioning: The resulting extract is concentrated and then partitioned between an organic solvent (e.g., chloroform) and an acidic aqueous solution (e.g., 2% tartaric acid). The alkaloids will move into the aqueous phase as their water-soluble salts, while neutral and acidic compounds remain in the organic phase.
-
Basification and Re-extraction: The acidic aqueous layer is then made basic with a weak base like ammonium (B1175870) hydroxide (B78521) to a pH of 9-10. This converts the alkaloid salts back to their free base form, which can then be extracted with an organic solvent like chloroform.
-
Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography using stationary phases like silica gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate-methanol mixtures) is used to separate the different alkaloids.
-
Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) or crystallization to yield pure this compound.
Biological Activity Evaluation (Proposed Framework)
Diterpenoid alkaloids from Delphinium species are known to possess a range of biological activities, including anti-inflammatory and cholinesterase inhibitory effects. The following are standard in vitro assays that could be employed to evaluate the bioactivity of this compound.
In Vitro Anti-Inflammatory Activity Assay
A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitric Oxide Measurement: The amount of nitric oxide produced by the cells and released into the culture medium is quantified using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production by this compound is calculated relative to the LPS-stimulated control group. A known anti-inflammatory drug (e.g., dexamethasone) would be used as a positive control.
Cholinesterase Inhibition Assay
The ability of this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a colorimetric method.
Methodology:
-
Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The reaction is started by the addition of the substrate (ATCI) and DTNB.
-
Measurement: The activity of the enzyme is determined by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) as the substrate is hydrolyzed, leading to a colored product.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined. A known cholinesterase inhibitor (e.g., galantamine) is used as a positive control.
Signaling and Biosynthetic Pathways (Generalized Representations)
Due to the lack of specific studies on this compound, the following diagrams represent generalized pathways relevant to the biological activity and biosynthesis of related natural products.
Hypothetical Modulation of an Inflammatory Signaling Pathway
Many natural products exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Generalized Biosynthetic Pathway of a Diterpenoid Alkaloid Scaffold
The biosynthesis of complex diterpenoid alkaloids originates from the isoprenoid pathway, leading to the formation of a universal precursor, geranylgeranyl pyrophosphate (GGPP).
Simplified Biosynthesis of a Diterpenoid Scaffold
Caption: Generalized biosynthetic pathway to diterpenoid alkaloids.
Conclusion
This compound represents a potentially valuable natural product for further investigation. While specific experimental data is currently scarce, this guide provides the known foundational knowledge and a clear roadmap for researchers to undertake a comprehensive study of its chemical and biological properties. The outlined protocols for isolation, characterization, and bioactivity screening are standard and robust methods in the field of natural product chemistry and pharmacology. Further research into this and related diterpenoid alkaloids could lead to the discovery of new therapeutic agents.
References
Spectroscopic Data for 14-Dehydrobrowniine: A Technical Guide
Representative Spectroscopic Data: Browniine
The following tables summarize the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the diterpenoid alkaloid Browniine.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Browniine (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.88 | d | 4.9 | H-1 |
| 2.62 | m | H-2 | |
| 1.85 | m | H-2 | |
| 2.33 | m | H-3 | |
| 1.98 | m | H-3 | |
| 2.95 | s | H-5 | |
| 4.08 | dd | 6.8, 4.9 | H-6 |
| 2.05 | m | H-9 | |
| 2.25 | m | H-10 | |
| 3.15 | s | H-17 | |
| 1.08 | t | 7.2 | N-CH₂-CH ₃ |
| 3.32 | s | OCH₃-1 | |
| 3.35 | s | OCH₃-6 | |
| 3.28 | s | OCH₃-14 | |
| 3.38 | s | OCH₃-16 | |
| 3.42 | s | OCH₃-18 |
Table 2: ¹³C NMR Spectroscopic Data for Browniine and 14-Dehydrobrowniine (CDCl₃)
| Carbon Position | Browniine (δ ppm) | This compound (δ ppm) |
| 1 | 72.5 | 72.3 |
| 2 | 29.5 | 29.4 |
| 3 | 34.2 | 34.0 |
| 4 | 39.1 | 39.0 |
| 5 | 53.6 | 53.5 |
| 6 | 82.5 | 82.4 |
| 7 | 50.1 | 50.0 |
| 8 | 77.8 | 77.6 |
| 9 | 50.8 | 50.6 |
| 10 | 44.5 | 44.3 |
| 11 | 49.2 | 49.0 |
| 12 | 29.8 | 29.6 |
| 13 | 45.1 | 44.9 |
| 14 | 215.5 (C=O) | Not Reported |
| 15 | 33.5 | 33.3 |
| 16 | 82.1 | 81.9 |
| 17 | 61.9 | 61.8 |
| 19 | 53.2 | 53.1 |
| N-CH₂ | 49.5 | 49.3 |
| N-CH₂-C H₃ | 13.7 | 13.6 |
| OCH₃-1 | 56.2 | 56.0 |
| OCH₃-6 | 58.0 | 57.8 |
| OCH₃-14 | Not Reported | Not Reported |
| OCH₃-16 | 56.5 | 56.3 |
| OCH₃-18 | 59.3 | 59.1 |
Note: The ¹³C NMR data for this compound is sourced from a comparative study and may not represent a complete analysis. The carbonyl signal at C-14 in Browniine is a key differentiator.
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for Browniine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Broad | O-H Stretch |
| 2935 | Strong | C-H Stretch (Aliphatic) |
| 1720 | Strong | C=O Stretch (Ketone at C-14) |
| 1460 | Medium | C-H Bend (CH₂) |
| 1385 | Medium | C-H Bend (CH₃) |
| 1090 | Strong | C-O Stretch (Ether and Alcohol) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for Browniine
| m/z | Relative Intensity (%) | Assignment |
| 453.2828 | 100 | [M]⁺ (Calculated for C₂₅H₄₃NO₆: 453.2832) |
| 438 | 45 | [M - CH₃]⁺ |
| 422 | 60 | [M - OCH₃]⁺ |
| 394 | 30 | [M - C₂H₅OH - H]⁺ |
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic data for diterpenoid alkaloids like Browniine and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer (or equivalent).
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified alkaloid.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm
-
Acquisition Time: 2.0 s
-
Relaxation Delay: 1.0 s
-
Number of Scans: 16
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.0 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (δ = 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the proton and carbon signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory (or equivalent).
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the UATR accessory.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 8
-
Mode: Transmittance
Data Processing:
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the alkaloid.
Instrumentation: Agilent 6530 Q-TOF LC/MS system with an Electrospray Ionization (ESI) source (or equivalent).
Sample Preparation:
-
Prepare a stock solution of the purified alkaloid in methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: m/z 100 - 1000
Data Processing:
-
The mass spectrum is processed using the instrument's data analysis software.
-
Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it with the calculated mass for the proposed molecular formula.
-
Analyze the fragmentation pattern to gain further structural information.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel diterpenoid alkaloid.
Caption: General workflow for the isolation and structural elucidation of a diterpenoid alkaloid.
The Biological Activities of C19-Diterpenoid Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C19-diterpenoid alkaloids are a large and structurally diverse class of natural products primarily found in plants of the Aconitum and Delphinium genera within the Ranunculaceae family.[1][2] These compounds are characterized by a complex C19-norditerpenoid skeleton and have garnered significant attention in the scientific community for their wide range of potent biological activities.[1][3] Historically used in traditional medicine for their analgesic and anti-inflammatory properties, these alkaloids are now being rigorously investigated for their therapeutic potential in a variety of diseases, including cancer and neurodegenerative disorders.[4][5] However, their profound physiological effects are often accompanied by significant toxicity, particularly cardiotoxicity and neurotoxicity, which necessitates careful study and consideration in any drug development endeavor.[6][7]
This technical guide provides a comprehensive overview of the known biological activities of C19-diterpenoid alkaloids. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and underlying molecular mechanisms associated with these fascinating compounds.
Major Biological Activities
C19-diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects, including:
-
Anticancer Activity: A significant number of C19-diterpenoid alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanisms underlying their anticancer activity are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation.
-
Anti-inflammatory Activity: Many C19-diterpenoid alkaloids possess potent anti-inflammatory properties.[10][11] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.
-
Analgesic Activity: The analgesic effects of certain C19-diterpenoid alkaloids are well-documented and are a cornerstone of their traditional medicinal use.[3][12] This activity is often attributed to their interaction with voltage-gated sodium channels in the nervous system, which can modulate pain signaling.
-
Cardiotoxicity and Neurotoxicity: A major challenge in the therapeutic application of C19-diterpenoid alkaloids is their inherent toxicity.[6][7] The cardiotoxic and neurotoxic effects are primarily mediated by their action on voltage-sensitive sodium channels in the myocardium and neurons, leading to persistent activation and disruption of normal cellular function.[2][6]
-
Antimicrobial Activity: Several C19-diterpenoid alkaloids have been shown to possess activity against a range of bacteria and fungi.[13][14]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for various biological activities of selected C19-diterpenoid alkaloids. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: Anticancer Activity of C19-Diterpenoid Alkaloids
| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Lipojesaconitine | A549, MDA-MB-231, MCF-7, KB | Cytotoxicity | 6.0 - 7.3 | [8] |
| Lipomesaconitine | KB | Cytotoxicity | 9.9 | [8] |
| Lipoaconitine | A549, MDA-MB-231, MCF-7, KB, KB-VIN | Cytotoxicity | 13.7 - 20.3 | [8] |
| Delcosine derivative (34-8) | A549, DU145, MDA-MB-231, MCF-7, KB, KB-VIN | Antiproliferative | 5.3 (average) | [8] |
| Delcosine derivative (34-10) | A549, DU145, MDA-MB-231, MCF-7, KB, KB-VIN | Antiproliferative | 5.0 (average) | [8] |
| Cammaconine | AGS, HepG2, A549 | Antiproliferative | - | [9] |
| Neoline | - | - | - | [9] |
| 14-O-acetylneoline | - | - | - | [9] |
Table 2: Anti-inflammatory Activity of C19-Diterpenoid Alkaloids
| Alkaloid | Cell Line/Model | Assay | IC50 (µM) | Reference(s) |
| Compound 144 | - | COX-2 Inhibition | ~29.75 | [10] |
| 7,8-epoxy-franchetine | LPS-activated RAW264.7 | NO Production Inhibition | - (27.3% inhibition) | [15] |
| N(19)-en-austroconitine A | LPS-activated RAW264.7 | NO Production Inhibition | - (29.2% inhibition) | [15] |
| Delphinium alkaloid A | LPS-infected Caco2 cells | - | - | [11] |
Table 3: Analgesic Activity of C19-Diterpenoid Alkaloids
| Alkaloid | Animal Model | Assay | ED50 (mg/kg) | Reference(s) |
| 8-O-deacetyl-8-O-ethylcrassicauline A | Mice | Acetic acid-induced writhing | 0.0972 | [3][12] |
| 8-O-ethylyunaconitine | Mice | Acetic acid-induced writhing | 0.0591 | [3][12] |
| Crassicauline A | Mice | Acetic acid-induced writhing | 0.0480 | [3][12] |
| Franchetine derivative (Compound 1) | Mice | Acetic acid-induced visceral pain | 2.15 ± 0.07 | [16] |
Table 4: Cardiotoxicity and Neurotoxicity of C19-Diterpenoid Alkaloids
| Alkaloid | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Doxorubicin (Positive Control) | H9c2 | Cytotoxicity | ~2.5 | [17] |
| LPS (Lipopolysaccharide) | SH-SY5Y | Cytotoxicity | 0.25 µg/mL (48h) | [18] |
Table 5: Antimicrobial Activity of C19-Diterpenoid Alkaloids
| Alkaloid | Microorganism | Assay | MIC (µg/mL) | Reference(s) |
| Peregrine | Epidermophyton floccosum | Antifungal | 128-256 | [14] |
| Microsporum canis | Antifungal | 32-64 | [14] | |
| Trichophyton rubrum | Antifungal | 32 | [14] | |
| Alkaloid Mixture (from D. peregrinum) | E. floccosum | Antifungal | 64 | [14] |
| M. canis | Antifungal | 32 | [14] | |
| T. rubrum | Antifungal | 16 | [14] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of C19-diterpenoid alkaloids.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[19] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the C19-diterpenoid alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of approximately 1.5 x 10^5 cells/mL and incubate for 24 hours.[14]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the C19-diterpenoid alkaloid for 1-3 hours.[17]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[17]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[14]
-
Absorbance Measurement: After a 15-minute incubation period, measure the absorbance at 540 nm.[22]
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition and the IC50 value.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This is a widely used in vivo model for screening peripherally acting analgesics.
Principle: Intraperitoneal injection of acetic acid in mice causes irritation and inflammation of the peritoneal cavity, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[4] Analgesic compounds reduce the number of writhes.
Procedure:
-
Animal Grouping: Divide mice into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the test C19-diterpenoid alkaloid, a standard analgesic (e.g., diclofenac (B195802) sodium), or the vehicle to the respective groups, typically via oral or subcutaneous routes.[4]
-
Induction of Writhing: After a pre-treatment period (e.g., 30-60 minutes), inject 0.6-1% acetic acid solution intraperitoneally into each mouse.[4][7]
-
Observation: Immediately place each mouse in an observation chamber and, after a short latency period (e.g., 5 minutes), count the number of writhes over a defined period (e.g., 10-20 minutes).[7]
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the control group. Calculate the ED50 value for the test compound.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which C19-diterpenoid alkaloids exert their biological effects is crucial for their development as therapeutic agents.
Modulation of Voltage-Gated Sodium Channels
The cardiotoxicity and neurotoxicity of many C19-diterpenoid alkaloids, particularly aconitine, are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs).[2][6] Aconitine binds to site 2 on the alpha subunit of the VGSC, causing a persistent activation of the channel by inhibiting its transition to the inactive state. This leads to a prolonged influx of sodium ions, resulting in membrane depolarization, hyperexcitability, and ultimately, cellular dysfunction and death in cardiac and neuronal tissues.[2][6]
Caption: Aconitine's action on voltage-gated sodium channels.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS or TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Several C19-diterpenoid alkaloids exert their anti-inflammatory effects by inhibiting this pathway. They can interfere with the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm and a subsequent reduction in the expression of inflammatory mediators.
Caption: C19-diterpenoid alkaloids can inhibit NF-κB signaling.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The activation of these pathways, often triggered by cellular stress and inflammatory stimuli, involves a cascade of protein phosphorylations.
Some C19-diterpenoid alkaloids have been shown to modulate MAPK signaling. For instance, they can inhibit the phosphorylation of key kinases in these pathways, such as p38, JNK, and ERK. By doing so, they can suppress the downstream activation of transcription factors that are involved in the expression of inflammatory and apoptotic genes.
Caption: C19-diterpenoid alkaloids can modulate MAPK signaling pathways.
Conclusion and Future Directions
C19-diterpenoid alkaloids represent a rich source of biologically active molecules with significant therapeutic potential. Their diverse pharmacological activities, particularly in the realms of oncology, inflammation, and pain management, make them compelling candidates for drug discovery and development. However, the inherent toxicity of many of these compounds remains a major hurdle.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: A deeper understanding of how the intricate structures of these alkaloids relate to their biological activities and toxicities is essential for the rational design of safer and more potent analogs.
-
Elucidation of Molecular Mechanisms: Further investigation into the precise molecular targets and signaling pathways modulated by a wider range of C19-diterpenoid alkaloids will provide a more complete picture of their mechanisms of action.
-
Development of Novel Drug Delivery Systems: Innovative drug delivery strategies could help to improve the therapeutic index of these potent compounds by targeting them to specific tissues and reducing systemic toxicity.
-
Synergistic Combination Therapies: Exploring the use of C19-diterpenoid alkaloids in combination with existing therapeutic agents may offer new avenues for treating complex diseases like cancer.
By addressing these challenges, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products for the benefit of human health.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. Antifungal Activity of New Diterpenoid Alkaloids Isolated by Different Chromatographic Methods from Delphinium peregrinum L. var. eriocarpum Boiss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Protective Effect of Two Alkaloids from Hippophae rhamnoides Linn. against Doxorubicin-Induced Toxicity in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of dihydrotestosterone and dihydroprogesterone levels and gene expression of genes involved in neurosteroidogenesis in the SH-SY5Y Alzheimer disease cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is available for 14-Dehydrobrowniine. This guide provides a comprehensive overview based on available information for structurally related C19-diterpenoid alkaloids, primarily browniine, delphinine, and methyllycaconitine (B43530). The toxicological profile of this compound is inferred from these related compounds and should be interpreted with caution pending specific experimental validation.
Introduction
This compound is a C19-diterpenoid alkaloid found in plants of the Delphinium genus.[1] Like other alkaloids in this class, it is presumed to possess significant biological activity and potential toxicity. Diterpenoid alkaloids are known for their complex chemical structures and potent effects on the central and peripheral nervous systems, as well as the cardiovascular system.[2][3][4] This guide synthesizes the available toxicological data on closely related alkaloids to provide a predictive toxicological profile for this compound, focusing on quantitative data, experimental methodologies, and mechanisms of action.
Quantitative Toxicological Data
Table 1: Acute Toxicity Data (LD50) for Related Diterpenoid Alkaloids
| Alkaloid | Test Animal | Route of Administration | LD50 (mg/kg) | Reference |
| Delphinine | Rabbit | Not Specified | 1.5 - 3.0 | [4][5] |
| Delphinine | Dog | Not Specified | 1.5 - 3.0 | [4][5] |
| Methyllycaconitine (MLA) | Mouse (Wild-type) | Not Specified | 4.2 ± 0.9 | [6] |
| Methyllycaconitine (MLA) | Mouse | Parenteral | 3.0 - 5.0 | [2] |
| Methyllycaconitine (MLA) | Rabbit | Parenteral | 2.0 - 3.0 | [2] |
Table 2: In Vitro Cytotoxicity of Related Diterpenoid Alkaloids
| Alkaloid(s) | Cell Line(s) | Activity | Reference |
| Elapacigine, N-deethyl-N-formylpaciline, N-deethyl-N-formylpacinine, and others | A549 (lung carcinoma), MDA-MB-231 (breast cancer), KB (nasopharyngeal), KB-VIN (multidrug resistant) | Inactive (IC50 > 40 μM) | [7] |
Note: The cytotoxicity data presented here is against human tumor cell lines and may not directly correlate with general systemic toxicity.
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of this compound have not been published. However, standard methodologies used for related alkaloids can be adapted.
Acute Toxicity Studies (In Vivo)
-
Objective: To determine the median lethal dose (LD50) of the test compound.
-
Animal Model: Typically mice or rats.
-
Methodology (based on OECD Guideline 423):
-
Dose Selection: A starting dose is chosen based on available data for related compounds. For C19-diterpenoid alkaloids, this would likely be in the low mg/kg range.
-
Administration: The test substance is administered to a small group of animals (e.g., 3 animals per step) via a specific route (e.g., oral, intravenous, intraperitoneal).
-
Observation: Animals are observed for signs of toxicity and mortality over a defined period (typically 14 days). Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Stepwise Procedure: Depending on the outcome (survival or death), the dose for the next group of animals is adjusted up or down.
-
LD50 Calculation: The LD50 is calculated based on the mortality data from the different dose groups.
-
In Vitro Cytotoxicity Assays
-
Objective: To assess the direct toxic effect of the compound on cells.
-
Cell Lines: A variety of cell lines can be used, including those relevant to potential target organs (e.g., cardiomyocytes, neuronal cells) or standard cancer cell lines for initial screening.
-
Methodology (e.g., MTT Assay):
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated.
-
Toxicological Mechanisms and Signaling Pathways
The primary toxic effects of C19-diterpenoid alkaloids are neurotoxicity and cardiotoxicity, which stem from their interaction with key ion channels and receptors.
Neurotoxicity
The neurotoxicity of many diterpenoid alkaloids is attributed to their effects on voltage-gated sodium channels (VGSCs) and nicotinic acetylcholine (B1216132) receptors (nAChRs).
-
Voltage-Gated Sodium Channels: Similar to the well-studied alkaloid aconitine, this compound and related compounds are predicted to act as allosteric modulators of VGSCs.[3][4] They are thought to bind to site 2 of the channel, leading to a persistent activation and influx of sodium ions. This disrupts normal neuronal function, leading to symptoms like paresthesia, convulsions, and respiratory paralysis.
-
Nicotinic Acetylcholine Receptors: Methyllycaconitine (MLA), a closely related alkaloid, is a potent antagonist of the α7 subtype of neuronal nAChRs.[8] This antagonism can block neuromuscular transmission, contributing to muscle weakness and paralysis.
References
- 1. scitechnol.com [scitechnol.com]
- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]
- 3. Delphinine | C33H45NO9 | CID 97909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Delphinine: chemical formula, properties, toxicity, occurrence in ... [antropocene.it]
- 5. Delphinine - Wikipedia [en.wikipedia.org]
- 6. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four new C19-diterpenoid alkaloids from Delphinium elatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
14-Dehydrobrowniine molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data: 14-Dehydrobrowniine
This guide provides a comprehensive overview of the diterpenoid alkaloid this compound, including its chemical properties, and available biological data. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.
Molecular and Physicochemical Properties
This compound is a complex diterpenoid alkaloid with the following molecular characteristics:
| Property | Value |
| Molecular Formula | C₂₅H₃₉NO₇ |
| Molecular Weight | 465.58 g/mol |
Biological Context and Potential Therapeutic Relevance
This compound belongs to the diterpenoid alkaloid class of compounds, which are predominantly isolated from plants of the Aconitum and Delphinium genera.[1][2] These alkaloids are known for their diverse and potent biological activities, which include anti-inflammatory, analgesic, antitumor, and antiarrhythmic effects.[3][4] The structural complexity of these molecules contributes to their wide range of pharmacological actions.[2]
While specific research on this compound is limited, the broader family of Aconitum alkaloids has been extensively studied for various therapeutic applications.[3][4] These compounds have been utilized in traditional medicine for centuries, particularly in Asian cultures, to treat a variety of ailments.[1] Modern pharmacological investigations continue to explore their potential as lead compounds for the development of new drugs.[4]
Known Biological Activities of Related Diterpenoid Alkaloids
Diterpenoid alkaloids from Aconitum species have demonstrated a range of biological effects, providing a basis for potential research directions for this compound.
-
Anti-inflammatory and Analgesic Effects: Many diterpenoid alkaloids exhibit significant anti-inflammatory and pain-relieving properties.[4]
-
Antitumor Activity: Certain alkaloids have shown cytotoxic effects against various cancer cell lines.[1][4] For instance, some compounds have exhibited moderate to significant cytotoxic activities against P388 and other human tumor cell lines.[1][5]
-
Antiarrhythmic Properties: Some Aconitum alkaloids have been investigated for their effects on cardiac function, including antiarrhythmic activities.[4]
-
Neuroprotective Potential: There is growing interest in the neuroprotective effects of natural products, and alkaloids from this class may offer therapeutic possibilities in this area.[5]
-
Insecticidal and Bactericidal Properties: Several diterpenoid alkaloids have been shown to possess insecticidal and antimicrobial activities.[4]
Experimental Protocols: Isolation of Diterpenoid Alkaloids from Aconitum Species
Logical Workflow for Diterpenoid Alkaloid Isolation
Methodology:
-
Extraction: The dried and powdered plant material (e.g., roots of an Aconitum species) is typically extracted with a solvent such as ethanol, often under reflux to increase efficiency. The resulting solution is then concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution and partitioned against an organic solvent like chloroform. The alkaloids, being basic, move into the aqueous phase as their salts. The aqueous phase is then basified, and the free alkaloids are extracted back into an organic solvent. This process removes many non-alkaloidal impurities.
-
Chromatographic Purification: The resulting alkaloid-rich fraction is subjected to a series of chromatographic techniques for purification. This often involves:
-
Silica Gel Column Chromatography: To separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: For further purification, often separating compounds by size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate individual compounds with high purity.[1]
-
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Future Research Directions
Given the limited specific data on this compound, several avenues of research are warranted to elucidate its therapeutic potential.
Proposed Research Workflow
-
Isolation and Synthesis: Development of a reliable method for the isolation of this compound from a natural source or a total/semi-synthetic route is a critical first step.
-
Biological Screening: A broad-based screening of its biological activities, including but not limited to cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial effects, is necessary.
-
Mechanistic Studies: Should promising activity be identified, subsequent studies should focus on elucidating the mechanism of action, including the identification of molecular targets and affected signaling pathways.
-
In Vivo Studies: Promising in vitro results should be validated in appropriate animal models to assess efficacy and safety.
This technical guide provides a foundational understanding of this compound based on available data and the broader context of its chemical class. Further dedicated research is essential to fully characterize its pharmacological profile and potential for therapeutic applications.
References
- 1. Diterpenoid alkaloids from a Tibetan medicinal plant Aconitum richardsonianum var. pseudosessiliflorum and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium [mdpi.com]
- 3. Diterpenoid Alkaloids of Aconitum: A Comprehensive Review of Classification, Bioactivities, and Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Therapeutic Applications of 14-Dehydrobrowniine and Related Diterpenoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction to 14-Dehydrobrowniine and Diterpenoid Alkaloids
This compound is a C19-diterpenoid alkaloid, a class of complex secondary metabolites found predominantly in plants of the Delphinium (larkspur) and Aconitum (aconite, monkshood) genera, belonging to the Ranunculaceae family. These plants have a long history of use in traditional medicine systems, particularly in Asia, for treating a variety of ailments.[1][2][3] Diterpenoid alkaloids are known for their diverse and potent biological activities, which range from highly toxic to therapeutically beneficial.[2][4]
The core structure of C19-diterpenoid alkaloids, including this compound, is a complex polycyclic cage-like system. The significant pharmacological potential of these compounds has spurred research into their various biological effects, including anti-inflammatory, analgesic, neuroprotective, and cardiotonic activities.[1][4][5] This guide will synthesize the existing research on related C19-diterpenoid alkaloids to extrapolate the potential therapeutic avenues for this compound.
Potential Therapeutic Applications and Pharmacological Activities
The therapeutic potential of this compound can be inferred from the activities of other diterpenoid alkaloids isolated from Delphinium and Aconitum species.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory effects of C19-diterpenoid alkaloids.[1][6] A common mechanism of action is the inhibition of pro-inflammatory mediators. For instance, some of these alkaloids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[1][7] This suggests a potential role for compounds like this compound in treating inflammatory conditions. The anti-inflammatory effects may be mediated through signaling pathways such as NF-κB and MAPK.[6]
Neuroprotective Effects
Certain diterpenoid alkaloids have exhibited neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] This activity is a key therapeutic strategy in the management of Alzheimer's disease and other neurodegenerative disorders. The evaluation of AChE inhibitory effects is a common screening method for identifying potentially neuroprotective compounds.[7]
Cardioprotective and Cardiotonic Activity
Diterpenoid alkaloids from Delphinium and Aconitum have shown significant effects on the cardiovascular system.[5] Some of these compounds exhibit cardiotonic activity, while others have demonstrated cardioprotective effects against drug-induced cardiotoxicity.[5] For example, lycoctonine (B1675730) and delectinine have been shown to protect H9c2 cardiac cells from doxorubicin-induced toxicity.[5]
Analgesic Activity
The use of Aconitum species in traditional medicine for pain relief is well-documented.[2][8] The analgesic properties are attributed to the diterpenoid alkaloids, which can modulate nerve cell function. It is important to note that the therapeutic window for these compounds is often narrow due to their potential neurotoxicity.[2]
Quantitative Data on the Bioactivities of Related Diterpenoid Alkaloids
The following tables summarize quantitative data from studies on diterpenoid alkaloids with potential therapeutic applications.
Table 1: Acetylcholinesterase Inhibitory Activity of a Diterpenoid Alkaloid
| Compound | Concentration (μM) | Inhibitory Rate (%) | Source |
|---|
| Guan-fu base V | 40 | 53.81 |[7] |
Table 2: Cardioprotective Effects of Diterpenoid Alkaloids Against Doxorubicin-Induced Toxicity in H9c2 Cells
| Compound | Maximum Protection Rate (%) | Source |
|---|---|---|
| Lycoctonine | 61.63 | [5] |
| Delectinine | 51.18 |[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for assessing the bioactivities of diterpenoid alkaloids.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This protocol is based on the screening of compounds for their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.[1][7]
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Treatment: Cells are seeded in 96-well plates. After adherence, they are treated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.
-
NO Measurement: After incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups to the LPS-stimulated control group.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to screen for compounds with potential neuroprotective activity.[7]
-
Enzyme and Substrate Preparation: A solution of AChE, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer.
-
Assay Procedure: The test compound is pre-incubated with the AChE enzyme solution in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI) and DTNB.
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color change is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
Calculation of Inhibition: The percentage of AChE inhibition is determined by comparing the reaction rates in the presence and absence of the test compound.
Visualizations of Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the study of diterpenoid alkaloids.
Caption: Workflow for isolation and bioactivity screening of diterpenoid alkaloids.
Caption: Potential mechanism of anti-inflammatory action for diterpenoid alkaloids.
Conclusion and Future Directions
While direct evidence is currently lacking, the chemical classification of this compound as a C19-diterpenoid alkaloid strongly suggests its potential for a range of therapeutic applications, including anti-inflammatory, neuroprotective, and cardioprotective effects. The information compiled in this guide from studies on related compounds provides a solid foundation for initiating research into this specific molecule.
Future research should focus on the following areas:
-
Isolation and Structural Confirmation: Isolation of this compound from its natural source and confirmation of its structure using modern spectroscopic techniques.
-
In Vitro Screening: A comprehensive screening of this compound in a panel of bioassays to determine its pharmacological profile.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities.
-
Toxicity Assessment: A thorough evaluation of the cytotoxic and toxicological profile of this compound to determine its therapeutic window.
The exploration of novel diterpenoid alkaloids like this compound holds promise for the discovery of new therapeutic agents for a variety of diseases.
References
- 1. Grandiflolines A–F, new anti-inflammatory diterpenoid alkaloids isolated from Delphinium grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on phytochemistry, pharmacology and toxicology studies of Aconitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Diterpenoid alkaloids from Delphinium trichophorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Aconitum Alkaloids: A Representative Approach Based on the Synthesis of (-)-Talatisamine
Introduction
The Aconitum alkaloids are a family of structurally complex diterpenoid natural products renowned for their potent biological activities and intricate molecular architectures.[1][2] These compounds, isolated from plants of the Aconitum genus, feature highly oxidized and polycyclic cage-like structures that have captivated and challenged synthetic chemists for decades.[1][2][3] A key member of this family is 14-Dehydrobrowniine, which shares the characteristic complex scaffold of related aconitine-type alkaloids. While a specific total synthesis of this compound is not extensively documented in publicly available literature, the synthetic strategies developed for closely related members provide a blueprint for accessing this class of molecules. This document details a representative approach to the total synthesis of Aconitum alkaloids, focusing on the convergent and elegant synthesis of (-)-Talatisamine, a structurally similar C19-diterpenoid alkaloid.[1][2][3] The methodologies presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the key transformations and experimental considerations for the synthesis of these formidable natural products.
Quantitative Data Presentation
The total synthesis of complex natural products like (-)-Talatisamine is a multi-step endeavor. The efficiency of each step is crucial for the overall success of the synthesis. The following table summarizes the quantitative data for the key transformations in a representative synthesis of an Aconitum alkaloid.
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | meta-Photocycloaddition | Phenol (B47542) derivative | Bicyclic enone | H₂C=CHCN, hν | Not specified |
| 2 | Enantioselective Conjugate Addition | Cyclopentenone | Chiral cyclopentanone (B42830) | Not specified | Not specified |
| 3 | Fragment Coupling | Fragment A (from phenol) | Coupled intermediate | Not specified | Not specified |
| 4 | Semipinacol Rearrangement | Denudatine-type skeleton | Aconitine-type skeleton | Inspired by biosynthesis | Not specified |
| 5 | Wagner-Meerwein Rearrangement | Sulfonyloxirane | Bicyclo[3.2.1] system | Not specified | Not specified |
| 6 | Late-stage C-H Oxidation | Advanced intermediate | Oxygenated intermediate | Not specified | Not specified |
| 7 | Final Functional Group Manipulations | Late-stage intermediate | (-)-Talatisamine | Not specified | Not specified |
Experimental Protocols
The following protocols describe key experimental steps representative of a total synthesis of an Aconitum alkaloid like (-)-Talatisamine. These are based on established synthetic strategies for this class of molecules.[1][2]
1. Synthesis of the Bicyclic Core via meta-Photocycloaddition (Fragment A)
This protocol describes the construction of a key bicyclic intermediate, which forms a core part of the Aconitum alkaloid scaffold.
-
Materials: Phenol derivative, vinyl cyanide, mercury lamp, quartz immersion well, reaction vessel.
-
Procedure:
-
A solution of the phenol derivative and a slight excess of vinyl cyanide in a suitable solvent (e.g., acetonitrile/acetone mixture) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with argon or nitrogen for 30 minutes.
-
The reaction vessel is irradiated with a high-pressure mercury lamp while maintaining a constant temperature (e.g., -20 °C) using a cooling bath.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic enone.
-
2. Enantioselective Construction of the Cyclopentanone Fragment (Fragment B)
This protocol outlines the preparation of a chiral cyclopentanone derivative, which serves as the second key building block.
-
Materials: Cyclopentenone, appropriate chiral catalyst, organometallic reagent (e.g., dialkylzinc), solvent (e.g., toluene).
-
Procedure:
-
To a solution of the chiral catalyst in anhydrous toluene (B28343) at a low temperature (e.g., -78 °C) under an inert atmosphere, the organometallic reagent is added dropwise.
-
The mixture is stirred for 30 minutes to allow for the formation of the active catalytic species.
-
A solution of cyclopentenone in toluene is then added slowly to the reaction mixture.
-
The reaction is stirred at the low temperature until completion, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by flash chromatography to yield the enantiomerically enriched cyclopentanone derivative.
-
3. Convergent Fragment Coupling
This protocol describes the crucial step of joining the two previously synthesized fragments to assemble the core structure of the alkaloid.
-
Materials: Fragment A (bicyclic enone), Fragment B (chiral cyclopentanone), appropriate coupling reagents (e.g., organolithium reagent, Lewis acid).
-
Procedure:
-
A solution of Fragment B in an anhydrous ethereal solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
An organolithium reagent is added dropwise to generate the corresponding enolate.
-
After stirring for a defined period, a solution of Fragment A in the same solvent is added to the reaction mixture.
-
The reaction is allowed to warm slowly to a specific temperature and stirred until the coupling is complete (monitored by TLC).
-
The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography affords the coupled product.
-
Visualizations
Synthetic Strategy Overview
The following diagram illustrates the convergent synthetic strategy employed for the total synthesis of Aconitum alkaloids, exemplified by the synthesis of (-)-Talatisamine.
Caption: Convergent synthesis of (-)-Talatisamine.
Experimental Workflow for Fragment Coupling
The diagram below outlines the typical laboratory workflow for the key fragment coupling step.
Caption: Workflow for fragment coupling reaction.
References
HPLC-MS/MS method for quantification of 14-Dehydrobrowniine
An HPLC-MS/MS Method for the Quantification of 14-Dehydrobrowniine in Biological Matrices
Introduction
This compound is a diterpenoid alkaloid found in plants of the Delphinium genus, commonly known as larkspurs. These compounds are of interest to researchers and drug development professionals due to their potential pharmacological activities and toxicity. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and efficacy studies. This application note details a robust and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound. The method is designed to be selective, sensitive, and suitable for high-throughput analysis.
Experimental Protocols
1. Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of this compound from plasma samples. This technique offers high recovery and minimizes matrix effects.[1][2]
-
Materials:
-
Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar alkaloid not present in the sample)
-
-
Procedure:
-
Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample, add 20 µL of the internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see section 2).
-
2. HPLC-MS/MS Analysis
The chromatographic separation is achieved on a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer.
-
Instrumentation:
-
HPLC system (e.g., Agilent 1200 series or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size)[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be determined by direct infusion of a standard)
-
Internal Standard: Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be determined)
-
-
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical results for similar alkaloid quantification assays.[4][5][6][7]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% RSD) | <15% |
| Recovery | >85% |
| Matrix Effect | Minimal |
Table 2: Precision and Accuracy Data (Hypothetical)
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (% RSD) |
| 1.5 (Low QC) | 1.45 | 96.7 | 8.2 |
| 75 (Mid QC) | 78.1 | 104.1 | 5.5 |
| 400 (High QC) | 389.6 | 97.4 | 4.1 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Conclusion
The described HPLC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological matrices. The sample preparation protocol is straightforward and effective, and the analytical method is robust and reliable. This method is well-suited for supporting pharmacokinetic and other studies in the field of drug development and toxicology. The validation of this analytical procedure should be performed in accordance with relevant regulatory guidelines, such as those from the FDA or ICH.[8][9][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple LC-MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Extraction of 14-Dehydrobrowniine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and isolation of 14-Dehydrobrowniine, a C20-diterpenoid alkaloid, from plant material, primarily of the Delphinium genus. The methodologies outlined are based on established procedures for the extraction of diterpenoid alkaloids and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development. This document includes a step-by-step experimental protocol, quantitative data representation, and visualizations of the experimental workflow and a potential biological signaling pathway.
Introduction
This compound is a C20-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. These compounds are predominantly found in plant species of the genera Delphinium (Larkspur) and Aconitum (Monkshood). Diterpenoid alkaloids have demonstrated a range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. Some have been shown to interact with critical signaling pathways, such as the NF-κB pathway, and exhibit inhibitory activity against enzymes like acetylcholinesterase. The intricate structures of these molecules make their chemical synthesis challenging, thus necessitating efficient extraction and purification methods from their natural sources for further research and development.
This protocol details a robust method for the extraction, fractionation, and purification of this compound from plant material.
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The whole plant or specific parts (e.g., roots, aerial parts) of Delphinium species known to contain browniine (B1606527) and its derivatives (e.g., Delphinium brownii, Delphinium cardinale) should be collected at the appropriate phenological stage.
-
Drying: The collected plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material is then ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
-
Maceration: The powdered plant material is macerated with an organic solvent, typically methanol (B129727) or ethanol, at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Extraction Procedure: The mixture is stirred or agitated periodically for a period of 24-72 hours. This process is typically repeated 3-5 times with fresh solvent to ensure exhaustive extraction.
-
Filtration and Concentration: The combined solvent extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.
Acid-Base Liquid-Liquid Fractionation for Alkaloid Enrichment
-
Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid) to protonate the basic alkaloids, rendering them water-soluble.
-
Extraction of Neutral and Acidic Components: The acidic solution is then partitioned with an immiscible organic solvent (e.g., diethyl ether, chloroform (B151607), or ethyl acetate) to remove neutral and acidic compounds, which will preferentially move into the organic phase. This step is repeated several times.
-
Basification and Alkaloid Extraction: The aqueous layer, now enriched with alkaloid salts, is basified to a pH of 9-11 with a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Final Extraction: The basified aqueous solution is then extracted repeatedly with an organic solvent (e.g., chloroform or a chloroform/methanol mixture). The combined organic layers contain the crude alkaloid fraction.
-
Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total crude alkaloid extract.
Chromatographic Purification of this compound
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina.
-
Elution Gradient: The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with a suitable detecting agent (e.g., Dragendorff's reagent).
-
Further Purification: Fractions containing compounds with similar TLC profiles to the target compound are combined and may require further purification using techniques such as preparative TLC, Sephadex LH-20 chromatography, or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Data Presentation
The following tables provide representative data on the yields of total alkaloids from Delphinium species, which can be expected during the extraction process. Please note that the yield of this compound will be a fraction of the total alkaloid content and will vary depending on the plant species, collection time, and extraction efficiency.
Table 1: Total Alkaloid and MSAL Alkaloid Concentrations in Select Delphinium Species.
| Plant Species | Plant Part | Total Alkaloid Conc. (mg/g) | MSAL Alkaloid Conc. (mg/g) |
| Delphinium barbeyi | Aerial parts | 18.8 - 36.6 | 1.94 - 12.5 |
| Delphinium nuttallianum | Aerial parts | ~3.0 - 5.0 | Not specified |
| Delphinium geyeri | Aerial parts | > 15.0 | Not specified |
MSAL: N-(methylsuccinimido)anthranoyllycoctonine type alkaloids, a toxic subclass of diterpenoid alkaloids.
Table 2: Example of Solvent Efficiency for Diterpenoid Alkaloid Extraction.
| Solvent | Extraction Method | Relative Yield (%) |
| Methanol | Maceration | 100 |
| Ethanol | Maceration | 95 |
| Chloroform | Maceration | 70 |
| Ethyl Acetate | Maceration | 50 |
Note: Relative yields are illustrative and can vary based on the specific plant material and extraction conditions.
Visualization of Workflow and Biological Pathway
Experimental Workflow
Caption: Experimental workflow for the extraction and isolation of this compound.
Potential Signaling Pathway
While the specific signaling pathways of this compound are not yet fully elucidated, many diterpenoid alkaloids are known to exhibit anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Application Notes: In Vitro Anti-inflammatory Activity of 14-Dehydrobrowniine and Related C20-Diterpenoid Alkaloids
Introduction
14-Dehydrobrowniine is a C20-diterpenoid alkaloid, a class of natural products that has demonstrated significant anti-inflammatory properties. While specific data on this compound is limited, research on structurally similar C20-diterpenoid alkaloids provides a strong basis for evaluating its potential in in vitro anti-inflammatory assays. These compounds typically exert their effects by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document provides detailed protocols for assessing the anti-inflammatory activity of this compound using standard in vitro models, primarily focusing on lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
Principle
The in vitro anti-inflammatory activity of this compound can be quantified by its ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of the test compound on the production of these mediators serves as a measure of its anti-inflammatory potential.
Data Presentation
The following table summarizes the anti-inflammatory activity of C20-diterpenoid alkaloids structurally related to this compound. This data can be used as a reference for expected outcomes when testing this compound.
| Compound | Assay | Cell Line | Stimulant | Endpoint | IC50 / Inhibition | Reference |
| Forrestline F | Nitric Oxide Production | RAW 264.7 | LPS | Nitrite (B80452) | 9.57 ± 1.43 µM | [1] |
| Forrestline F | Cytokine Production | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Significant Suppression | [1] |
| Bulleyanine A | Nitric Oxide Production | RAW 264.7 | LPS | Nitrite | 74.60% inhibition at 40 µmol/L | [2] |
| Franchetine-type Diterpenoid Alkaloid (Compound 1) | Nitric Oxide Production | RAW 264.7 | LPS | Nitrite | Stronger inhibition than celecoxib | [3] |
| Franchetine-type Diterpenoid Alkaloid (Compound 1) | Cytokine Production | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Significant Inhibition | [3] |
Mandatory Visualizations
Here are the diagrams illustrating the key signaling pathways and a general experimental workflow for the in vitro anti-inflammatory assays.
Figure 1. Simplified signaling pathway of LPS-induced inflammation and the putative inhibitory points of this compound.
Figure 2. General experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
1. Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
For experiments, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.[2] The cells are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[2]
2. Nitric Oxide (NO) Assay (Griess Assay)
Nitric oxide production is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[2]
-
Reagents:
-
Griess Reagent: A mixture of equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite Standard: A series of known concentrations of sodium nitrite (e.g., 0-100 µM) are prepared in culture medium to generate a standard curve.
-
-
Protocol:
-
After the 24-hour incubation period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of the Griess reagent is added to each well.[2]
-
The plate is incubated at room temperature for 10 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite in the samples is determined by comparison with the sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.
-
3. TNF-α and IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of TNF-α and IL-6 in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[3][4]
-
General Protocol Outline:
-
A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6.
-
The plate is washed, and any remaining protein-binding sites are blocked.
-
Cell culture supernatants (samples) and standards of known cytokine concentrations are added to the wells and incubated.
-
The plate is washed to remove unbound substances.
-
A biotinylated detection antibody specific for the cytokine is added to the wells.
-
After another wash, an enzyme-linked avidin (B1170675) (e.g., streptavidin-horseradish peroxidase) is added.
-
Following a final wash, a substrate solution is added to the wells, resulting in color development proportional to the amount of cytokine bound.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).
-
The concentration of the cytokine in the samples is calculated from the standard curve. The percentage of inhibition of cytokine production is determined by comparing the results from cells treated with this compound to those treated with LPS alone.
-
4. Western Blot Analysis for Mechanistic Studies
To investigate the effect of this compound on the NF-κB and MAPK signaling pathways, the expression and phosphorylation of key proteins can be analyzed by Western blotting.
-
Protocol Outline:
-
RAW 264.7 cells are treated with this compound and/or LPS as described previously.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The relative protein expression is quantified by densitometry.
-
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By assessing its impact on the production of key inflammatory mediators and elucidating its effects on the NF-κB and MAPK signaling pathways, researchers can gain valuable insights into its therapeutic potential as an anti-inflammatory agent. The data from structurally related C20-diterpenoid alkaloids suggest that this compound is likely to exhibit potent anti-inflammatory activity.
References
- 1. Diterpenoid alkaloids from Delphinium forrestii var. viride and their anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new bis-C20-diterpenoid alkaloids with anti-inflammation activity from Aconitum bulleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 14-Dehydrobrowniine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic potential of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid. Due to the limited publicly available cytotoxicity data for this specific compound, the protocols and suggested starting concentrations are based on studies of structurally related diterpenoid alkaloids isolated from the Aconitum and Delphinium genera.
Introduction to this compound and Cytotoxicity Assays
This compound belongs to the complex family of diterpenoid alkaloids, which are known for their wide range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery process. Cell-based assays are fundamental tools for determining a compound's efficacy in inhibiting cell growth and for elucidating its mechanism of action.
This document outlines protocols for a panel of standard and robust cell-based assays to provide a comprehensive profile of this compound's cytotoxic activity:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Release Assay: To quantify plasma membrane damage.
-
Annexin V-FITC/PI Apoptosis Assay: To detect and differentiate between early and late apoptosis.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.
Data Presentation: Cytotoxicity of Related Diterpenoid Alkaloids
The following table summarizes the cytotoxic activities of several C19-diterpenoid alkaloids against various human cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and designing the dose-response studies for this compound.
| Alkaloid | Cell Line | Assay | IC50 (µM) | Reference |
| Lipojesaconitine | A549 (Lung Carcinoma) | MTT | 6.0 | [3] |
| Lipojesaconitine | MDA-MB-231 (Breast Cancer) | MTT | 7.3 | [3] |
| Lipomesaconitine | KB (Nasopharyngeal Carcinoma) | MTT | 9.9 | [3][4] |
| Delpheline Derivative (22) | KB-VIN (Vincristine-Resistant) | SRB | 4.71 | [5][6] |
| Delbrunine | A549 (Lung Carcinoma) | MTT | 10.6 | [1] |
| Delbrunine | MCF-7 (Breast Cancer) | MTT | 16.5 | [1] |
| Delpheline | MCF-7 (Breast Cancer) | MTT | 17.3 | [1] |
| Lipoaconitine | A549 (Lung Carcinoma) | MTT | 20.3 | [3][4] |
It is recommended to perform initial screening of this compound across a broad concentration range (e.g., 0.1 µM to 100 µM) to determine its potency.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound like this compound.
Caption: Experimental workflow for cytotoxicity testing.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes into the surrounding culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
LDH cytotoxicity assay kit
-
Cells and culture reagents as in the MTT assay
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare controls as per the kit manufacturer's instructions: untreated cells (spontaneous LDH release), vehicle control, and maximum LDH release (cells treated with lysis buffer).
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's formula, correcting for background and spontaneous release.
Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells and culture reagents
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of caspase-3 and -7, which are key executioner caspases activated during apoptosis. The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay kit
-
Cells and culture reagents
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Signaling Pathway Diagram
Many cytotoxic diterpenoid alkaloids induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mitochondrial apoptosis pathway.
These application notes and protocols provide a robust framework for the initial cytotoxic characterization of this compound. The results from these assays will be crucial for guiding further preclinical development and for understanding the therapeutic potential of this novel compound.
References
- 1. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing 14-Dehydrobrowniine Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of 14-Dehydrobrowniine stock solutions for various experimental applications. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₉NO₇ | [1] |
| Molecular Weight | 465.58 g/mol | [1] |
| Appearance | Solid (Assumed, as is typical for alkaloids) | |
| Solubility | Data not available in searched literature. It is recommended to test solubility in small amounts of the desired solvent before preparing a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for diterpenoid alkaloids. | |
| Stability | Data not available in searched literature. It is recommended to prepare fresh solutions and store them properly to minimize degradation. |
Experimental Protocols
This section outlines the detailed methodology for preparing this compound stock solutions. The protocol is based on general best practices for handling diterpenoid alkaloids and other chemical compounds for research purposes.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Stock Solution Preparation (Example for a 10 mM Stock in DMSO)
2.2.1. Calculation:
To prepare a 10 mM stock solution of this compound (MW = 465.58 g/mol ), the following calculation is used:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 465.58 g/mol x 1000 mg/g = 4.6558 mg
2.2.2. Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 4.66 mg of this compound powder into the tube. Record the exact weight.
-
Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. For example, if 4.66 mg was weighed, add 1.001 mL of DMSO. Use a calibrated micropipette to add the DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary, but be cautious of potential degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
Working solutions should be prepared by diluting the stock solution with the appropriate cell culture medium or experimental buffer immediately before use.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the experimental system should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
-
Serial Dilutions: Perform serial dilutions to achieve the desired final concentration of this compound. This ensures greater accuracy than a single large dilution.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for preparing stock solutions and a conceptual signaling pathway where a compound like this compound might be investigated.
References
In Vivo Experimental Models for Studying the Effects of 14-Dehydrobrowniine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental models relevant for investigating the pharmacological and toxicological effects of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid. Due to the limited specific in vivo data available for this compound, the quantitative data presented in the tables are based on studies of other structurally related and well-researched C19-diterpenoid alkaloids from Aconitum and Delphinium species. These data serve as a valuable reference point for designing and interpreting studies on this compound.
Introduction to this compound and its Potential Effects
This compound belongs to the class of norditerpenoid alkaloids, which are predominantly found in plants of the Aconitum and Delphinium genera. Alkaloids from these plants have a long history of use in traditional medicine for treating pain and inflammation.[1][2] Pharmacological studies have confirmed that many diterpenoid alkaloids possess significant analgesic, anti-inflammatory, and, notably, toxic properties.[3][4][5] The primary mechanism of action for many of these alkaloids involves the modulation of voltage-gated sodium channels.[5] Furthermore, their anti-inflammatory effects are often attributed to the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]
Given its structural similarity to other C19-diterpenoid alkaloids, it is hypothesized that this compound will exhibit a comparable spectrum of biological activities. The following sections detail in vivo models to test these hypotheses.
In Vivo Models for Analgesic Activity
The analgesic potential of this compound can be assessed using various established rodent models that evaluate different pain modalities.
Hot Plate Test for Thermal Pain
The hot plate test is a widely used method to assess central analgesic activity by measuring the latency of a thermal stimulus-induced response.
Experimental Protocol:
-
Animals: Male or female mice (e.g., ICR or C57BL/6) weighing 20-25 g are used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.). A positive control, such as morphine, should also be included.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse on the hot plate.
-
Record the reaction time (in seconds), which is the time taken for the mouse to exhibit nociceptive responses such as licking its paws or jumping.
-
A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Formalin Test for Inflammatory and Nociceptive Pain
The formalin test is a valuable model as it produces a biphasic pain response, allowing for the differentiation between analgesic effects on acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
Experimental Protocol:
-
Animals: Male or female mice or rats of appropriate weight.
-
Procedure:
-
Acclimatize the animals in individual observation chambers for at least 30 minutes.
-
Administer this compound, vehicle, or a positive control (e.g., indomethacin (B1671933) or morphine) prior to formalin injection (e.g., 30 minutes for i.p. administration).
-
Inject a dilute formalin solution (e.g., 20 µL of 1-5% formalin) subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, observe the animal and record the total time spent licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (15-30 minutes).
-
-
Data Analysis: Compare the duration of nociceptive behaviors in the treated groups with the control group for both phases.
Quantitative Data for Representative C19-Diterpenoid Alkaloids (Analgesic Effects)
| Compound | Animal Model | Dose | Route | % Inhibition of Pain Response | Reference |
| Aconitine | Hot Plate Test (Mice) | 0.9 mg/kg | i.p. | 20.27% increase in pain threshold | [8] |
| Aconitine | Formalin Test (Mice) - Phase II | 0.3 mg/kg | i.p. | 36.08% | [8] |
| Mesaconitine | Acetic Acid Writhing (Mice) | 0.5 mg/kg | i.p. | 60% | [3] |
| Lappaconitine | Tail Clip Test (Mice) | 0.44 mg/kg | i.p. | ED50 | [2] |
Note: The data provided are for illustrative purposes and direct extrapolation to this compound should be done with caution.
In Vivo Models for Anti-inflammatory Activity
To investigate the anti-inflammatory properties of this compound, several models of acute and chronic inflammation can be employed.
Carrageenan-Induced Paw Edema
This is a classic and highly reproducible model of acute inflammation.
Experimental Protocol:
-
Animals: Male or female rats (e.g., Wistar or Sprague-Dawley) weighing 150-200 g.
-
Procedure:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer this compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Quantitative Data for Representative C19-Diterpenoid Alkaloids (Anti-inflammatory Effects)
| Compound | Animal Model | Dose | Route | % Inhibition of Edema | Reference |
| Lappaconitine derivative | Carrageenan-induced paw edema (Rats) | Not specified | Not specified | ~99% (at 3h) | [4] |
| Deltaline derivative | TPA-induced ear edema (Mice) | Not specified | Topical | Significant reduction | [6] |
Note: Specific dosages and quantitative outcomes for this compound need to be determined empirically.
In Vivo Model for Acute Toxicity Assessment
Given the known toxicity of Aconitum and Delphinium alkaloids, a preliminary acute toxicity study is crucial to determine the safety profile of this compound.
Acute Toxicity (LD50) Determination
This study aims to determine the median lethal dose (LD50) of the compound.
Experimental Protocol:
-
Animals: Mice are commonly used.
-
Procedure:
-
Divide animals into several groups and administer different doses of this compound, typically via the intraperitoneal or oral route.
-
Observe the animals for signs of toxicity and mortality over a specified period, usually 24 to 72 hours.
-
Record the number of deaths in each dose group.
-
-
Data Analysis: The LD50 value is calculated using statistical methods such as the probit analysis or the method of Miller and Tainter.
Quantitative Data for Representative C19-Diterpenoid Alkaloids (Toxicity)
| Compound | Animal Model | Route | LD50 | Reference |
| Aconitine | Mice | Oral | 1.8 mg/kg | [9] |
| Fermented Aconitum Extract | Mice | i.p. | 13.80 mg/kg | [2] |
| Original Aconitum Extract | Mice | i.p. | 1.44 mg/kg | [2] |
Note: These values highlight the high toxicity of these alkaloids and underscore the importance of careful dose selection in pharmacological studies.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The anti-inflammatory effects of diterpenoid alkaloids are often mediated through the inhibition of pro-inflammatory signaling cascades.
Caption: Proposed inhibitory mechanism of this compound on NF-κB and MAPK signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.
References
- 1. Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoid Alkaloids from Delphinium ajacis and Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Grandiflolines A–F, new anti-inflammatory diterpenoid alkaloids isolated from Delphinium grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Psychopharmacological Investigation of Delphinium Denudatum and Amaranthus Spinosus Extracts on Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aconitine-Type Alkaloids
Disclaimer: Direct experimental data on the synthesis of 14-Dehydrobrowniine is limited in publicly accessible literature. This guide is based on established total syntheses of structurally related and complex aconitine-type diterpenoid alkaloids, such as (–)-talatisamine and (–)-liljestrandisine. The challenges and solutions presented here are highly relevant to researchers working on the synthesis of this compound and other similar molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My key fragment coupling reaction is resulting in a low yield. What are some alternative strategies?
A1: Low yields in fragment coupling are a common hurdle in the synthesis of complex alkaloids. A successful strategy employed in the synthesis of (–)-talatisamine is a 1,2-addition/semipinacol rearrangement sequence to connect two advanced intermediates.[1][2][3] This approach can be effective for creating sterically hindered C-C bonds and setting all-carbon quaternary centers.
If a direct coupling fails, consider a stepwise approach. For instance, if a planned cascade reaction to form multiple rings at once is inefficient, forming the bonds sequentially may provide a more reliable, albeit longer, route.[1][4]
Troubleshooting Workflow for Fragment Coupling:
Caption: Decision-making workflow for troubleshooting low-yield fragment coupling reactions.
Q2: I am struggling with the construction of the bridged polycyclic core of the alkaloid. What are some robust methods?
A2: The construction of the intricate, caged skeletons of aconitine-type alkaloids is a significant challenge. Several powerful reactions have been employed to address this:
-
Intramolecular Diels-Alder Reaction: This has been a key strategy in the synthesis of talatisamine (B1682923) to form a tricyclic system.[5][6]
-
Oxidative Dearomatization/Diels-Alder Cycloaddition: This sequence is effective for creating the [2.2.2]-bicyclic ring system common in many diterpenoid alkaloids.[6][7]
-
Double Mannich Reaction: This reaction has been used to construct the N-ethylpiperidine ring found in talatisamine.[5][6]
The choice of strategy will depend on the specific ring system you are targeting.
Q3: The stereoselectivity of a key reaction is low, leading to difficult-to-separate diastereomers. How can I improve this?
A3: Achieving high stereoselectivity is critical. Here are some approaches:
-
Substrate Control: Modifying the substrate to introduce sterically demanding protecting groups can influence the direction of attack of a reagent.
-
Reagent Control: Employing chiral catalysts or reagents can induce enantioselectivity or improve diastereoselectivity. For example, the use of a chiral gallium–sodium–BINOL catalyst was effective in an asymmetric Michael addition during the synthesis of a key fragment for (–)-talatisamine.[1][2]
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the kinetic product.
Data Tables
Table 1: Conditions for Asymmetric Michael Addition [1][2]
| Parameter | Condition |
| Substrate | Cyclopentenone derivative |
| Reagent | Dimethyl malonate |
| Catalyst | (S)-gallium–sodium–BINOL ((S)-12) |
| Yield | 88% |
| Enantiomeric Excess | 91% ee |
Table 2: Key 1,2-Addition/Semipinacol Rearrangement Conditions [3]
| Step | Reagents and Conditions | Yield |
| 1,2-Addition | Lithiated bromide fragment, ketone fragment, TMSCl, THF, -94 °C to rt | Not specified |
| Semipinacol Rearrangement | TMSNTf₂ (10 mol%), CH₂Cl₂, -78 °C | Not specified |
Table 3: Double Mannich Reaction for Piperidine Ring Formation [5][6]
| Parameter | Condition |
| Starting Material | Diester derivative |
| Reagents | Not specified in abstract |
| Product | 6,6-bicyclic ring system |
| Yield | 39% from enone |
| Diastereoselectivity | 2.5:1 (improved to 8:1 after equilibration) |
Experimental Protocols
Protocol 1: Asymmetric Michael Addition [1][2]
This protocol describes the enantioselective construction of a cyclopentanone (B42830) intermediate, a key building block in the total synthesis of (–)-talatisamine.
-
To a solution of the chiral gallium–sodium–BINOL catalyst ((S)-12) in an appropriate anhydrous solvent, add dimethyl malonate.
-
Cool the reaction mixture to the optimized temperature (e.g., -20 °C).
-
Add the cyclopentenone substrate dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired cyclopentanone.
Protocol 2: General Procedure for a 1,2-Addition/Semipinacol Rearrangement [1][3]
This two-step sequence facilitates the coupling of two complex fragments and the formation of a key quaternary center.
Step A: 1,2-Addition
-
Dissolve the aryl bromide fragment in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C.
-
Add a solution of t-butyllithium dropwise to perform a lithium-halogen exchange, generating the lithiated aryl species.
-
In a separate flask, dissolve the ketone fragment in anhydrous THF and cool to -94 °C.
-
Transfer the solution of the lithiated aryl species to the ketone solution via cannula.
-
After stirring for the optimized time, quench the reaction with an in-situ protecting agent like TMSCl and allow the mixture to warm to room temperature.
-
Perform an aqueous workup and purify the resulting tertiary alcohol.
Step B: Semipinacol Rearrangement
-
Dissolve the purified tertiary alcohol in an anhydrous chlorinated solvent (e.g., CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add a catalytic amount of a Lewis acid such as TMSNTf₂.
-
Stir the reaction at low temperature until the rearrangement is complete.
-
Quench the reaction, perform an aqueous workup, and purify the resulting ketone product.
Visualizations
Synthetic Strategy: Fragment Coupling Approach for (–)-Talatisamine
Caption: Convergent fragment coupling strategy for the total synthesis of (–)-talatisamine.[4][8]
References
- 1. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Tal... | Organic Chemistry [organicchemistry.eu]
- 6. Total Synthesis of Talatisamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Improving the stability of 14-Dehydrobrowniine in solution
Welcome to the technical support center for 14-Dehydrobrowniine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in aqueous solution. | Unfavorable pH: Diterpenoid alkaloids can be unstable at neutral or alkaline pH.[1] | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer). |
| Precipitate formation upon storage. | Low Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures. | 1. Attempt to redissolve by gentle warming or sonication.2. If precipitation persists, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) or preparing a more dilute solution. |
| Discoloration of the solution over time. | Oxidation or Light Sensitivity: Exposure to air (oxygen) or light can lead to the degradation of the compound, often accompanied by a change in color. | 1. Prepare solutions fresh whenever possible.2. Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[2]3. Consider purging the solution and headspace with an inert gas like nitrogen or argon before sealing the container. |
| Inconsistent results in bioassays. | Degradation during experiment: The compound may be degrading under the experimental conditions (e.g., physiological pH, temperature). | 1. Assess the stability of this compound under your specific assay conditions (e.g., incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC).2. If degradation is observed, consider adding the compound to the assay at the last possible moment or using a stabilized formulation if available. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For short-term storage (up to 24 hours), it is recommended to store solutions at 2-8°C in the dark. For long-term storage, solutions should be stored at -20°C or -80°C in tightly sealed containers, preferably under an inert atmosphere. Always use amber glass vials or protect clear vials from light.[2]
Q2: Which solvents are recommended for dissolving this compound?
Q3: How does pH affect the stability of this compound?
A3: The stability of diterpenoid alkaloids is often pH-dependent.[1] They are typically more stable in acidic conditions. In neutral or alkaline solutions, they can be susceptible to hydrolysis and other degradation pathways. It is recommended to conduct pH stability studies to determine the optimal pH for your specific application.
Q4: Are there any known degradation products of this compound?
A4: While the specific degradation pathway of this compound is not well-documented in publicly available literature, related diterpenoid alkaloids are known to undergo hydrolysis of ester groups and pyrolysis.[1]
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the desired test buffers (e.g., pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Initial Analysis (T=0): Immediately analyze the working solutions using a validated HPLC method to determine the initial concentration of this compound.
-
Incubation: Store aliquots of the working solutions under different conditions:
-
Temperature: 4°C, 25°C, and 40°C.
-
Light: Protected from light (amber vials) and exposed to light.
-
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly), withdraw an aliquot from each condition and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
Data Presentation
Table 1: Illustrative pH-Dependent Stability of a Diterpenoid Alkaloid at 25°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 4 | 99.5 | 95.2 | 85.1 |
| 8 | 99.1 | 90.3 | 72.5 |
| 12 | 98.7 | 85.6 | 61.3 |
| 24 | 97.5 | 72.1 | 45.8 |
Table 2: Illustrative Temperature-Dependent Stability of a Diterpenoid Alkaloid at pH 5.0
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100 | 100 | 100 |
| 24 | 99.8 | 97.5 | 90.2 |
| 48 | 99.5 | 95.1 | 81.5 |
| 72 | 99.2 | 92.8 | 73.9 |
| 168 (1 week) | 98.1 | 84.3 | 55.4 |
Visualizations
References
Technical Support Center: Troubleshooting 14-Dehydrobrowniine Peak Tailing in HPLC
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 14-Dehydrobrowniine. The following frequently asked questions (FAQs) and troubleshooting guides are designed to systematically diagnose and resolve common problems leading to asymmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant issue for the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the apex of the peak towards the baseline.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. For quantitative analysis of this compound, peak tailing is problematic as it can lead to:
-
Reduced Resolution: Tailing peaks may overlap with adjacent peaks, making accurate quantification challenging.[1]
-
Inaccurate Integration: The asymmetrical shape can cause errors in the calculation of the peak area, which affects the accuracy of the quantitative results.[1]
-
Lower Sensitivity: As the peak broadens, its height diminishes, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]
This compound, a C20-diterpenoid alkaloid, is a basic compound. Basic compounds are particularly susceptible to peak tailing due to their chemical nature and interactions within the HPLC system.[1]
Q2: What are the primary chemical causes of peak tailing for a basic compound like this compound?
A2: The most prevalent cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1] Specifically, this involves:
-
Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated basic this compound molecules. This secondary retention mechanism is a major contributor to peak tailing.[1][2]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both the ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[1]
Q3: Besides chemical interactions, what other factors can contribute to peak tailing?
A3: Several other factors related to the HPLC system and experimental conditions can cause peak tailing:
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, resulting in peak distortion, including tailing.[1]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[1]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to distorted peak shapes.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your HPLC analysis of this compound.
Step 1: Initial System and Method Checks
The first step is to rule out common system-level and methodological issues.
Question: My this compound peak is tailing. Where should I start my troubleshooting?
Answer: Begin with fundamental checks of your HPLC system and method parameters.
-
Verify System Suitability: Review your system suitability data. A sudden increase in peak tailing for your standard injections points to a potential issue with the column or mobile phase.[1]
-
Check for Column Overload: To test for column overload, dilute your sample (e.g., by a factor of 10) and inject it again. If the peak shape becomes more symmetrical, you were likely overloading the column.[1]
Step 2: Mobile Phase and Column Evaluation
If initial checks do not resolve the issue, the next step is to investigate the mobile phase composition and the HPLC column.
Question: I've ruled out system suitability and column overload, but the peak tailing persists. What should I investigate next?
Answer: Focus on the mobile phase and column chemistry, as these are the most common sources of peak tailing for basic compounds like this compound.
Table 1: Impact of Mobile Phase Parameters on Peak Tailing
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase pH | Lower the pH of the mobile phase (e.g., to pH 2.5-3.5).[2] | Protonation of residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte. |
| Buffer Concentration | Increase the buffer concentration (e.g., from 10 mM to 25-50 mM for UV detection). | The higher ionic strength of the mobile phase can help to mask the active silanol sites. |
| Mobile Phase Additives | Add a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%). | TEA competes with this compound for interaction with the silanol groups. |
| Organic Modifier | Switch from acetonitrile (B52724) to methanol, or vice-versa. | Changing the organic modifier can alter selectivity and may improve peak shape.[4] |
Question: Could my choice of HPLC column be the cause of the peak tailing?
Answer: Yes, the column is a critical factor. For basic compounds, not all C18 columns are equivalent.
-
Use End-Capped Columns: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active. Using a fully end-capped, base-deactivated column is highly recommended.[2]
-
Consider Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from interacting with the silica surface.
-
Check for Column Degradation: If the column is old or has been used extensively with aggressive mobile phases, the stationary phase may be degraded. Try a new column of the same type to see if the problem is resolved.
Step 3: Temperature and Flow Rate Adjustments
If the issue is still not resolved, further optimization of the method parameters may be necessary.
Question: I have optimized my mobile phase and am using a suitable column, but I still see some peak tailing. What else can I try?
Answer: Adjusting the column temperature and mobile phase flow rate can sometimes improve peak shape.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve mass transfer kinetics and reduce mobile phase viscosity, which may lead to sharper peaks. However, be mindful of the thermal stability of this compound.[5]
-
Optimize Flow Rate: While a lower flow rate generally improves resolution, a slightly higher flow rate can sometimes reduce the time the analyte spends interacting with the stationary phase, potentially improving peak shape. This should be evaluated carefully as it can also decrease resolution.
Experimental Protocols
Below are example experimental protocols that can be adapted for the analysis of this compound. These should serve as a starting point for method development and troubleshooting.
Protocol 1: HPLC-UV Method for Diterpenoid Alkaloids
This method is a general starting point for the analysis of C20-diterpenoid alkaloids.
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (End-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound reference standard or sample.
-
Dissolve in a small amount of methanol.
-
Dilute to the final desired concentration with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC-MS/MS Method for Trace Analysis of Aconitum Alkaloids
This method is suitable for the sensitive and selective quantification of related diterpenoid alkaloids and can be adapted for this compound. The use of formic acid in the mobile phase is known to improve peak shape and ionization efficiency.[6]
Table 3: HPLC-MS/MS Chromatographic Conditions
| Parameter | Condition |
| Column | UPLC C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection | MS/MS in Multiple Reaction Monitoring (MRM) mode |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Sample Preparation:
-
For trace analysis, a solid-phase extraction (SPE) cleanup may be necessary to remove matrix interferences.
-
After extraction, evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
Filter the final solution before injection.
By systematically working through these troubleshooting steps and utilizing the provided protocols as a starting point, researchers can effectively diagnose and mitigate peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of extraction parameters for 14-Dehydrobrowniine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction parameters for 14-Dehydrobrowniine.
Frequently Asked Questions (FAQs)
Q1: What are the common sources for the extraction of this compound?
A1: this compound is a C19-diterpenoid alkaloid.[1] These types of alkaloids are primarily found in plants of the Aconitum and Delphinium genera.[2] Therefore, the roots and sometimes the whole plant of various Delphinium species are the most common starting materials for the extraction of this compound and its parent compound, browniine.
Q2: What are the principal methods for extracting diterpenoid alkaloids like this compound?
A2: The most common methods for extracting diterpenoid alkaloids include:
-
Solvent Extraction: This can be done through maceration, heat reflux, or Soxhlet extraction using polar solvents like methanol (B129727) or ethanol (B145695).[3]
-
Acid-Base Extraction: This method leverages the basicity of the alkaloid nitrogen to separate it from other plant constituents. The plant material is first extracted with an acidified solvent to form the alkaloid salt, which is water-soluble. The aqueous solution is then basified to precipitate the free alkaloid, which can then be extracted with an organic solvent.[4][5]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.[6][7]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more efficient extraction process.[8]
Q3: How does pH affect the extraction of this compound?
A3: The pH of the extraction solvent is a critical parameter. Diterpenoid alkaloids are basic compounds. In an acidic medium (typically pH 2-3), they form salts that are soluble in water and polar solvents like ethanol.[4] In an alkaline medium (typically pH 9-11), they exist as free bases, which are more soluble in non-polar organic solvents like chloroform (B151607) or dichloromethane.[9] This pH-dependent solubility is the basis for the widely used acid-base extraction method for purification.
Q4: Can high temperatures degrade this compound during extraction?
A4: Yes, diterpenoid alkaloids can be susceptible to thermal degradation. High temperatures, especially during prolonged extraction times (e.g., in heat reflux or Soxhlet extraction), can lead to hydrolysis of ester groups or other structural rearrangements, which can reduce the yield of the target compound.[10][11] For instance, studies on aconitine, a related diterpenoid alkaloid, have shown significant degradation at temperatures above 60-80°C.[10] It is advisable to use lower temperatures or methods that allow for shorter extraction times, such as UAE or MAE, to minimize degradation.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound Extract
| Possible Cause | Suggested Solution |
| Poor Quality Plant Material | The concentration of alkaloids can vary depending on the plant's age, growing conditions, and post-harvest handling. Ensure you are using high-quality, properly identified plant material. |
| Inappropriate Solvent | The polarity of the extraction solvent is crucial. For initial extraction, polar solvents like methanol or ethanol are generally effective for diterpenoid alkaloids.[12] For acid-base extraction, ensure the organic solvent used to extract the free base (e.g., chloroform, dichloromethane) is of appropriate polarity. |
| Suboptimal Extraction Parameters | Extraction yield is highly dependent on the solvent-to-solid ratio, extraction time, and temperature. These parameters should be optimized. Consider using Response Surface Methodology (RSM) to systematically optimize these variables.[7][13][14] |
| Inefficient Cell Lysis | The solvent needs to penetrate the plant cells to extract the alkaloids. Ensure the plant material is ground to a fine and uniform powder to maximize surface area. |
| Incorrect pH | In acid-base extraction, incomplete acidification will result in poor extraction of the alkaloid salts into the aqueous phase. Conversely, incomplete basification will lead to a low yield of the free base for organic solvent extraction. Use a pH meter to ensure the target pH is reached and maintained during each step.[15][16] |
Issue 2: High Level of Impurities in the Extract
| Possible Cause | Suggested Solution |
| Co-extraction of Pigments and Fats | Plant materials contain numerous other compounds that can be co-extracted. A preliminary defatting step with a non-polar solvent like n-hexane or petroleum ether before the main extraction can remove many lipids and pigments. |
| Insufficient Purification | A single extraction step is often not enough for a pure compound. Employ further purification techniques such as column chromatography (e.g., with silica (B1680970) gel or alumina) or preparative High-Performance Liquid Chromatography (HPLC).[17] |
| Emulsion Formation | During liquid-liquid extraction in the acid-base method, emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break emulsions, you can try adding a saturated NaCl solution (brine), gently swirling the mixture, or filtering the emulsion through a bed of Celite.[18] |
Data Presentation: Optimization of Extraction Parameters
While specific data for this compound is limited in the literature, the following tables provide representative data based on optimization studies of other C19-diterpenoid alkaloids using Response Surface Methodology (RSM).[13][19] This data can be used as a starting point for the optimization of this compound extraction.
Table 1: Effect of Solvent Concentration and Temperature on the Yield of a Representative Diterpenoid Alkaloid using Ultrasound-Assisted Extraction (UAE)
| Ethanol Concentration (%) | Temperature (°C) | Extraction Time (min) | Alkaloid Yield (mg/g) |
| 60 | 50 | 30 | 5.8 |
| 80 | 50 | 30 | 6.5 |
| 60 | 70 | 30 | 6.2 |
| 80 | 70 | 30 | 7.1 |
| 70 | 60 | 30 | 7.5 |
Note: This table illustrates that for UAE, a higher ethanol concentration and a moderate temperature can lead to a higher yield. The optimal conditions are likely to be within the tested range.
Table 2: Comparison of Different Extraction Methods for Diterpenoid Alkaloids
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield (%) |
| Maceration | 80% Ethanol | 25 | 24 h | 65 |
| Heat Reflux | 80% Ethanol | 70 | 4 h | 85 |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 60 | 30 min | 95 |
| Pulsed Electric Field (PEF) | 90% Ethanol | 25 | <1 min | 100 |
Note: This table, based on comparative studies of alkaloid extraction, shows that modern techniques like UAE and PEF can significantly reduce extraction time and improve yield compared to traditional methods.[20][21]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried and powdered plant material (e.g., roots of a Delphinium species) to a fine powder (40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 150 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonication parameters: 40 kHz frequency, 250 W power.
-
Set the temperature to 60°C and extract for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Further Purification (Optional): The crude extract can be further purified using column chromatography or preparative HPLC.
Protocol 2: Acid-Base Extraction for Purification of this compound
-
Acidification:
-
Dissolve the crude extract obtained from Protocol 1 in 100 mL of 5% hydrochloric acid (HCl).
-
Stir the solution for 30 minutes.
-
-
Removal of Neutral and Acidic Impurities:
-
Transfer the acidic solution to a separatory funnel.
-
Wash the solution three times with 100 mL of dichloromethane. Discard the organic layer, which contains neutral and acidic impurities.
-
-
Basification:
-
Adjust the pH of the aqueous layer to 10-11 by slowly adding a 2M sodium hydroxide (B78521) (NaOH) solution while stirring in an ice bath.
-
-
Extraction of the Free Base:
-
Extract the alkaline aqueous solution three times with 100 mL of dichloromethane.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the purified alkaloid fraction.
-
Protocol 3: Quantitative Analysis by HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound standard of known concentration in methanol.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Accurately weigh the dried extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[22][23]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) is often used for the separation of alkaloids. A typical gradient might be: 0-20 min, 10-50% acetonitrile; 20-30 min, 50-90% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound shows maximum absorbance (this would need to be determined, but a general screening wavelength for alkaloids is around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: General workflow for the extraction, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low extraction yields of this compound.
References
- 1. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Diterpenoid Alkaloids Isolated from Delphinium brunonianum and Their Inhibitory Effects on Hepatocytes Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Alkaloids from Delphinium staphisagria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
How to resolve co-eluting peaks in 14-Dehydrobrowniine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the analysis of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a lycoctonine-type C19-diterpenoid alkaloid found in plants of the Delphinium and Aconitum genera. Its analysis is challenging due to the presence of numerous structurally similar alkaloids in the plant extracts. These related compounds, often isomers or analogs with minor structural differences, have very similar physicochemical properties, leading to a high probability of co-elution in chromatographic systems.
Q2: What are the most common compounds that co-elute with this compound?
While specific co-eluting partners depend on the exact plant species and extraction method, the most common co-elutants for lycoctonine-type alkaloids like this compound are other diterpenoid alkaloids from the same structural class. These can include isomers and compounds with slight modifications in their substituent groups. Due to their shared core structure, achieving baseline separation requires highly optimized chromatographic methods.
Q3: How can I confirm if a peak is pure this compound or a mixture of co-eluting compounds?
Peak purity analysis is essential to confirm co-elution.[1] Here are two common methods:
-
Using a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using a DAD/PDA detector with your HPLC/UPLC system, you can assess the peak purity by comparing the UV-Vis spectra across the peak. A non-homogenous peak, indicated by differences in the spectra from the upslope to the downslope, suggests the presence of more than one compound.
-
Using Mass Spectrometry (MS): When using an LC-MS system, you can examine the mass spectra across the chromatographic peak. A changing mass spectrum, with different m/z values or fragment ions appearing at different points within the peak, is a clear indicator of co-elution.[1]
Q4: What are the initial steps to take when facing a co-elution problem?
Before making significant changes to your method, it's crucial to ensure your system is performing optimally. Check for the following:
-
System Suitability: Inject a well-characterized standard of this compound (if available) to check for peak shape, retention time, and efficiency. Poor peak shape (e.g., tailing or fronting) can exacerbate co-elution issues.
-
Column Health: A contaminated or old column can lead to poor resolution. Flush the column with a strong solvent or replace it if necessary.
-
Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks in your this compound analysis.
Issue: Poor resolution between this compound and an adjacent peak.
This is the most common issue, where two or more peaks are not baseline separated, making accurate quantification difficult. The following workflow can help you systematically address this problem.
start [label="Co-elution Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm [label="Confirm Co-elution\n(Peak Purity Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; mobile_phase [label="Optimize Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_chem [label="Change Column Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Adjust Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow_rate [label="Modify Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolution [label="Resolution Achieved?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; end [label="Successful Separation", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> confirm; confirm -> mobile_phase; mobile_phase -> resolution [label="Test"]; resolution -> column_chem [label="No"]; column_chem -> resolution; resolution -> temp [label="No"]; temp -> resolution; resolution -> flow_rate [label="No"]; flow_rate -> resolution; resolution -> end [label="Yes"]; }
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC/UPLC analysis.
Step 1: Mobile Phase Optimization
The mobile phase composition is a powerful tool for manipulating selectivity.
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter selectivity due to different solvent-analyte interactions.
-
Modify pH: Diterpenoid alkaloids are basic compounds. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of these ionizable compounds. Ensure the mobile phase pH is at least 2 units away from the pKa of your analytes to ensure they are in a single ionic state. Adding a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is crucial for stable retention times.
-
Use Additives: Adding a small concentration of an ion-pairing reagent or a silanol (B1196071) blocker like triethylamine (B128534) (TEA) can improve peak shape and potentially resolve co-eluting peaks by minimizing interactions with residual silanols on the stationary phase.
Step 2: Evaluate Stationary Phase (Column)
If mobile phase optimization is insufficient, changing the column chemistry is often the most effective next step.
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase that offers different selectivity. Phenyl-hexyl or embedded polar group (PEG) phases can provide alternative selectivities for alkaloids.
-
Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) provide higher efficiency, resulting in sharper peaks and better resolution.
-
Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.
Step 3: Adjust Operating Parameters
-
Optimize Column Temperature: Temperature affects both selectivity and efficiency. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks. Experiment with different temperatures within the stable range of your column and analytes.
-
Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.
Quantitative Data Summary
The following tables summarize typical starting conditions for the analysis of C19-diterpenoid alkaloids, which can be adapted for this compound analysis.
Table 1: Typical HPLC/UPLC Chromatographic Conditions for Diterpenoid Alkaloid Analysis
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 or equivalent (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | 5-95% B over 20-40 min | 5-95% B over 10-20 min |
| Flow Rate | 0.8 - 1.2 mL/min | 0.2 - 0.5 mL/min |
| Column Temp. | 25 - 40 °C | 30 - 50 °C |
| Detection | DAD/PDA (220-280 nm) or MS | MS/MS (Positive ESI) |
Experimental Protocols
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE) of Diterpenoid Alkaloids
This protocol provides a general procedure for the extraction and cleanup of diterpenoid alkaloids from a plant matrix.
-
Sample Grinding: Grind the dried plant material to a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the powdered sample into a flask.
-
Add 20 mL of 70% methanol containing 0.5% ammonia.
-
Sonciate for 30 minutes at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Dissolve the dried extract in 2 mL of the initial mobile phase and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the alkaloids with 5 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for injection.
-
Protocol 2: UPLC-MS/MS Method for Diterpenoid Alkaloid Analysis
This protocol describes a starting point for developing a UPLC-MS/MS method for this compound.
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B held for 1 min, then ramp to 95% B over 10 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Acquisition: Full scan mode to identify the parent ion of this compound, followed by targeted MS/MS (Multiple Reaction Monitoring - MRM) for quantification.
-
Visualizations
start [label="Plant Material", fillcolor="#F1F3F4", fontcolor="#202124"]; grind [label="Grinding", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Solvent Extraction\n(e.g., 70% MeOH with NH3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentrate [label="Evaporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spe [label="Solid-Phase Extraction (SPE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Analysis by HPLC/UPLC-MS", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> grind; grind -> extract; extract -> concentrate; concentrate -> spe; spe -> reconstitute; reconstitute -> end; }
Caption: General experimental workflow for the extraction and purification of this compound.
start [label="Initial Method\n(e.g., Generic C18 gradient)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_res [label="Assess Resolution", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style="filled"]; optimize_gradient [label="Optimize Gradient Slope", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_solvent [label="Change Organic Solvent\n(ACN <-> MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Select Different Column\n(e.g., Phenyl-Hexyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Optimized Separation", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_res; check_res -> optimize_gradient [label="Poor"]; optimize_gradient -> check_res; check_res -> change_solvent [label="Still Poor"]; change_solvent -> check_res; check_res -> adjust_ph [label="Still Poor"]; adjust_ph -> check_res; check_res -> change_column [label="Still Poor"]; change_column -> check_res; check_res -> end [label="Good"]; }
Caption: Logical relationship for HPLC/UPLC method development to resolve co-eluting peaks.
References
Minimizing degradation of 14-Dehydrobrowniine during storage
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 14-Dehydrobrowniine during storage. The following frequently asked questions (FAQs) and troubleshooting protocols are based on established principles for handling complex diterpenoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a complex natural product with the molecular formula C25H39NO7[1]. It belongs to the family of diterpenoid alkaloids, which are known for their intricate structures and significant biological activities[2][3][4]. Due to their complex nature, these compounds can be susceptible to degradation if not stored under optimal conditions.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the general behavior of diterpenoid alkaloids, the primary factors leading to degradation are exposure to adverse environmental conditions. These include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions[5][6].
-
Oxidation: Reaction with oxygen or other oxidizing agents. The structure of many diterpenoid alkaloids makes them susceptible to oxidation[7][8][9].
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions[5].
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways[5][6][10].
Q3: What are the recommended general storage conditions for this compound?
To minimize degradation, this compound should be stored under controlled conditions. While specific data for this compound is limited, the following general guidelines for diterpenoid alkaloids should be applied:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below (frozen). | Reduces molecular motion and slows the rate of all potential degradation reactions. |
| Light | Store in the dark. Use amber vials or wrap containers in aluminum foil. | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation by displacing oxygen. |
| Form | Store as a dry, solid powder. | The solid state is generally more stable than solutions. Avoids solvent-mediated degradation like hydrolysis. |
| Container | Use tightly sealed, high-quality glass or appropriate plastic vials. | Prevents exposure to moisture and atmospheric oxygen. |
Q4: I need to store this compound in solution for short-term experimental use. What solvent should I use?
For short-term storage in solution, select a high-purity, anhydrous, aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) or anhydrous ethanol (B145695) are common choices. Prepare solutions fresh and use them as quickly as possible. For any unused portion, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots at -80°C.
Q5: How can I detect if my sample of this compound has degraded?
Degradation can be detected by analytical methods that assess the purity of the sample. The most common technique is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Signs of degradation include:
-
A decrease in the peak area of the main this compound compound.
-
The appearance of new peaks in the chromatogram, corresponding to degradation products.
-
A change in the physical appearance of the sample (e.g., color change).
Troubleshooting Guide
This section addresses specific issues you might encounter.
Problem: My recent experimental results are inconsistent. I suspect my stock of this compound has degraded.
Solution: Follow this troubleshooting workflow to diagnose the problem.
Experimental Protocols
To proactively understand the stability of this compound, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products[11][12][13].
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol[5].
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL methanol/water).
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Use 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.
-
The workflow for this study is visualized below.
Representative Data Presentation
The results from a forced degradation study can be summarized to quickly identify liabilities.
Table 1: Representative Forced Degradation Data for a Diterpenoid Alkaloid (Note: This is hypothetical data based on typical alkaloid behavior, as specific data for this compound is not publicly available.)
| Stress Condition | Duration (hours) | % this compound Remaining | Number of Degradation Products | Major Degradant Peak (Retention Time) |
| Control (RT) | 24 | 99.8% | 0 | N/A |
| Acid (0.1M HCl, 60°C) | 24 | 85.2% | 2 | 4.5 min |
| Base (0.1M NaOH, 60°C) | 24 | 72.6% | 3 | 3.8 min, 5.1 min |
| Oxidation (3% H₂O₂) | 24 | 65.1% | 4 | 7.2 min |
| Thermal (80°C) | 24 | 96.5% | 1 | 6.1 min |
| Photolytic | 24 | 91.3% | 2 | 8.3 min |
This data suggests that the compound is most susceptible to oxidation and base-catalyzed hydrolysis. This knowledge helps in selecting appropriate formulation excipients and packaging to ensure long-term stability[12].
References
- 1. This compound | CAS#:4829-56-5 | Chemsrc [chemsrc.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Strategies to Enhance the Solubility of 14-Dehydrobrowniine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 14-Dehydrobrowniine. The following information is curated to assist in overcoming common experimental hurdles and to provide a framework for developing effective formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in solubilizing this compound?
A1: this compound, a diterpenoid alkaloid, is predicted to be a weakly basic compound with a pKa of approximately 12.32[1]. Like many alkaloids, it is characterized by poor water solubility, which can significantly hinder its bioavailability and therapeutic efficacy[2][3]. The primary challenge lies in overcoming its hydrophobic nature to achieve desired concentrations in aqueous media for in vitro assays and preclinical studies.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on the general solubility profile of alkaloids, organic solvents are recommended for initial dissolution. Solvents such as ethanol, chloroform, and diethyl ether are likely to be effective[3][4]. For biological experiments, a stock solution in an organic solvent like DMSO, followed by dilution in an aqueous medium, is a common practice. However, care must be taken to avoid precipitation upon dilution.
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Yes, pH modification is a viable strategy. As a basic compound, the solubility of this compound is expected to increase in acidic conditions due to the formation of a more soluble salt[2]. Creating an acidic environment (pH < pKa) will lead to the protonation of the nitrogen atom, enhancing its interaction with water.
Q4: Are there other common strategies to enhance the solubility of poorly soluble alkaloids like this compound?
A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs, including:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.
-
Complexation: Utilizing agents like cyclodextrins to form inclusion complexes can improve aqueous solubility[5].
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate[6].
-
Particle Size Reduction: Techniques like micronization increase the surface area of the drug, leading to faster dissolution[7].
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Troubleshooting Steps |
| Precipitation upon dilution of organic stock solution in aqueous buffer. | The aqueous buffer's pH is too high, or the final concentration of the organic solvent is insufficient to maintain solubility. | 1. Lower the pH of the aqueous buffer.2. Increase the percentage of the organic co-solvent in the final solution.3. Investigate the use of surfactants or other solubilizing excipients. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Ensure complete dissolution of the compound before use.2. Validate the solubility of this compound under the specific assay conditions.3. Consider a formulation approach that enhances and stabilizes solubility. |
| Difficulty achieving desired concentration for in vivo studies. | The inherent low solubility of the compound in physiological fluids. | 1. Explore salt formation to improve aqueous solubility.2. Develop a lipid-based formulation or a solid dispersion.3. Investigate the use of cyclodextrin (B1172386) complexation to enhance bioavailability. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol outlines the steps to determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations
-
Phosphate buffered saline (PBS)
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of buffers with a pH range from 2 to 10.
-
Add an excess amount of this compound to each buffer.
-
Shake the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH for dissolution.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes how to evaluate the effect of co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Distilled water
-
Analytical balance
-
Vortex mixer
Methodology:
-
Prepare a series of co-solvent systems by mixing varying ratios of a selected organic solvent (e.g., ethanol) with water (e.g., 10:90, 20:80, 30:70, etc.).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Vortex the samples for 2 minutes and then shake at room temperature for 48 hours.
-
Centrifuge the samples to separate the undissolved solid.
-
Analyze the supernatant to determine the concentration of dissolved this compound.
-
Compare the solubility in different co-solvent systems to identify the most effective one.
Visualizing Experimental Workflows
Caption: General workflow for determining the solubility of this compound.
Caption: Strategies to address the poor aqueous solubility of this compound.
References
- 1. This compound CAS#: 4829-56-5 [m.chemicalbook.com]
- 2. Alkaloids [m.chemicalbook.com]
- 3. tsijournals.com [tsijournals.com]
- 4. aiperodisha.org [aiperodisha.org]
- 5. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Aconitine - Wikipedia [en.wikipedia.org]
Addressing matrix effects in biological samples for 14-Dehydrobrowniine analysis
Welcome to the technical support center for the analysis of 14-Dehydrobrowniine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in biological samples during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][4] In biological samples like plasma or urine, common sources of matrix effects include phospholipids, salts, and proteins.[1][5]
Q2: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?
A2: Initial troubleshooting should focus on identifying the source of the suppression. A post-column infusion experiment can help pinpoint the retention time regions where ion suppression is most severe.[4][6] Concurrently, reviewing your sample preparation method is crucial. If you are using a simple protein precipitation method, consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a wider range of interfering compounds.[7]
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The post-extraction spike method is a common and effective way to quantify matrix effects.[8][9] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction process. The matrix effect can be calculated as a percentage.
Q4: What is the best internal standard to use for this compound analysis to compensate for matrix effects?
A4: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of this compound.[10][11] A SIL internal standard will have nearly identical chemical properties and chromatographic retention time to the analyte, meaning it will experience the same degree of ion suppression or enhancement, thus providing reliable correction.[7] If a SIL internal standard is not available, a structural analog that elutes very close to this compound can be used, though it may not compensate for matrix effects as effectively.
Q5: Can optimizing my chromatographic conditions help in reducing matrix effects?
A5: Yes, optimizing chromatographic conditions can significantly reduce matrix effects by separating this compound from interfering components.[7][10] Consider adjusting the mobile phase gradient profile to improve resolution, or switching to a different column chemistry that provides alternative selectivity. The goal is to ensure that matrix components do not co-elute with your analyte of interest.[10]
Troubleshooting Guide
Issue: Poor Reproducibility and Accuracy in this compound Quantification
This guide will walk you through a systematic approach to troubleshoot and mitigate matrix effects in your this compound analysis.
Step 1: Diagnose the Presence and Nature of Matrix Effects
Before making changes to your method, it's essential to confirm that matrix effects are the root cause of your issues.
-
Qualitative Assessment: Perform a post-column infusion experiment to visualize the regions of ion suppression or enhancement in your chromatogram.
-
Quantitative Assessment: Use the post-extraction spike method to calculate the percentage of matrix effect. A value significantly different from 100% indicates the presence of matrix effects.
Step 2: Enhance Sample Preparation
Inadequate sample cleanup is a primary cause of matrix effects.[9]
-
Problem: Simple protein precipitation may not be sufficient to remove all interfering substances.
-
Solution: Implement a more selective sample preparation technique. Solid-Phase Extraction (SPE) is highly effective at removing salts and phospholipids.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a standard solution (A): Dissolve this compound in the initial mobile phase to a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix extract (B): Process a blank biological sample (e.g., plasma) through your entire sample preparation procedure.
-
Prepare a post-extraction spiked sample (C): Spike the blank matrix extract (B) with the this compound standard solution to the same final concentration as solution A.
-
Analysis: Inject all three solutions into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in C / Peak Area in A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of human plasma, add 500 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) |
| Protein Precipitation (Acetonitrile) | 95.2 | 65.8 (Suppression) | 18.5 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88.1 | 85.3 (Suppression) | 12.3 |
| Solid-Phase Extraction (Mixed-Mode) | 92.5 | 98.2 | 4.7 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
Caption: A typical workflow for Solid-Phase Extraction (SPE).
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. longdom.org [longdom.org]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: 14-Dehydrobrowniine High-Concentration Cell Viability Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability in high-concentration 14-Dehydrobrowniine experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in initial cell viability screening?
A1: For initial screening, it is advisable to test a broad concentration range to determine the cytotoxic potential of this compound. A common starting point is a serial dilution covering several orders of magnitude, for instance from 1 µM to 100 µM.[1] Based on typical diterpenoid alkaloid activity, significant effects on cell viability are often observed in the higher micromolar range.[2][3]
Q2: I am observing high variability between replicate wells. What are the common causes and solutions?
A2: High variability in replicate wells can stem from several factors. Inconsistent cell seeding is a primary cause; ensure a homogenous single-cell suspension before and during plating.[4] The "edge effect," where wells on the perimeter of the plate behave differently, can be mitigated by filling outer wells with a buffer or media and not using them for experimental data.[5] Precise and consistent pipetting techniques are also crucial.
Q3: My negative control (vehicle-treated) cells are showing decreased viability. What could be the issue?
A3: If your vehicle-treated cells are not viable, the issue likely lies with the solvent used to dissolve the this compound, commonly DMSO. High concentrations of DMSO can be cytotoxic. It is critical to ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control to assess its specific effect.[5]
Q4: The compound appears to be precipitating in the culture medium at high concentrations. How can I address this?
A4: Solubility issues are common with hydrophobic compounds like many alkaloids. To address precipitation, consider preparing a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then diluting it in the culture medium. Ensure thorough mixing. If precipitation persists, you may need to explore the use of solubilizing agents or a different vehicle, though their potential effects on cell viability must also be tested.
Q5: Which cell viability assay is most suitable for experiments with plant-derived compounds like this compound?
A5: Tetrazolium-based assays like MTT, MTS, and XTT are commonly used.[6] However, it is important to be aware that some plant extracts can interfere with the MTT assay, leading to false-positive results.[7] Therefore, it is advisable to run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt.[4] ATP-based assays, which measure the metabolic activity of living cells, or dye exclusion assays can be good alternatives.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during high-concentration this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or Poor Sensitivity | Insufficient cell number for the chosen assay. | Increase the initial cell seeding density or extend the incubation period.[4] Different assays have varying sensitivities; for instance, bioluminescent ATP assays can detect as few as 10 cells per well.[9] |
| Assay reagent concentration is not optimal. | Titrate the assay reagent to find the optimal concentration for your cell line and experimental conditions. | |
| High Background Signal | The test compound interferes with the assay. | Run a control with this compound in cell-free media to determine if it directly reacts with the assay reagent.[4] If interference is observed, consider a different viability assay. |
| Contamination of the cell culture. | Regularly check for and test for microbial contamination (e.g., mycoplasma). | |
| Unexpected IC50 Values | Incorrect incubation time. | Optimize the incubation time with the compound. Cytotoxic effects can be time-dependent. Typical incubation times range from 24 to 72 hours.[1][5] |
| Cell line resistance. | The selected cell line may be inherently resistant to the compound's mechanism of action. Consider using a panel of different cell lines. | |
| Cell Morphology Changes Unrelated to Viability | Solvent effects. | High concentrations of the vehicle (e.g., DMSO) can induce morphological changes. Ensure the final solvent concentration is low and consistent. |
| Compound-specific non-lethal effects. | This compound might be inducing cellular stress or differentiation at certain concentrations without causing immediate cell death. Correlate viability data with microscopic examination. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium from a concentrated stock solution.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability.
Protocol 2: ATP-Based Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTS protocol.
-
Reagent Preparation: Prepare the ATP-releasing and luciferase-containing reagent according to the manufacturer's instructions.
-
Assay Procedure: Add the ATP detection cocktail directly to the wells.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine relative viability.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 25.3 |
| MCF-7 | Breast Adenocarcinoma | 42.1 |
| HeLa | Cervical Cancer | 33.8 |
| HepG2 | Hepatocellular Carcinoma | 51.6 |
Table 2: Effect of Incubation Time on the Cytotoxicity of this compound in A549 Cells
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 10 | 85.2 | 75.4 | 60.1 |
| 25 | 60.7 | 50.1 | 35.8 |
| 50 | 35.1 | 20.5 | 10.2 |
| 100 | 15.8 | 5.3 | 2.1 |
Visualizations
Caption: Workflow for determining cell viability after treatment.
Caption: Potential mechanism of this compound action.
Caption: Decision tree for addressing inconsistent results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Refinement of NMR Acquisition Parameters for 14-Dehydrobrowniine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining NMR acquisition parameters for the diterpenoid alkaloid, 14-Dehydrobrowniine. The following sections offer solutions to common issues encountered during NMR experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My baseline is distorted and not flat. How can I correct this?
A1: Baseline distortion is a common issue that can often be resolved during data processing. Most NMR software includes a baseline correction tool. For instance, the Whittaker Smoother algorithm can be effective. The general procedure involves defining the baseline regions, avoiding areas with peaks, and applying the correction algorithm.[1] If processing does not resolve the issue, it may stem from acquisition settings. Ensure that the acquisition time (AQ) is adequate and that the receiver gain (RG) is not set too high, which can lead to signal clipping and baseline artifacts.
Q2: I'm observing very broad peaks in my ¹H NMR spectrum. What are the potential causes and solutions?
A2: Broad peaks in an NMR spectrum can be attributed to several factors:
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of peak broadening.[2] Readjusting the shim coils of the spectrometer is crucial for improving field homogeneity and, consequently, spectral resolution.
-
High Sample Concentration: Elevated sample concentrations can increase viscosity and intermolecular interactions, leading to broader signals. Diluting the sample may resolve this issue.[2]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.[2] These can be introduced from various sources, including residual catalysts or metal ions.
Experimental Protocols & Data Presentation
Protocol 1: Automated Receiver Gain Adjustment
The receiver gain (RG) amplifies the NMR signal before digitization. It is critical to set the receiver gain appropriately to maximize the signal-to-noise ratio without causing signal clipping. Most modern spectrometers have an automated procedure for this.
-
Insert the sample into the magnet.
-
Lock and shim the spectrometer on the deuterated solvent.
-
Use the rga (receiver gain adjustment) command or its equivalent in your spectrometer's software.
-
The instrument will automatically acquire a series of test scans to determine the optimal receiver gain.
Table 1: Recommended Starting ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose |
| Pulse Angle (P1) | 30-90° | Excitation of nuclei. A 30° pulse with a shorter relaxation delay can be used to increase the number of scans in a given time.[3] |
| Acquisition Time (AQ) | 1-5 s | The time for which the FID is detected. Longer acquisition times provide better resolution.[4] |
| Relaxation Delay (D1) | 1-5 s | The time between pulses to allow for spin-lattice relaxation. For quantitative analysis, D1 should be at least 5 times the longest T1 of interest. |
| Number of Scans (NS) | 8-64 | The number of FIDs co-added to improve the signal-to-noise ratio.[4] |
| Spectral Width (SW) | 12-16 ppm | The range of frequencies detected. This should be wide enough to encompass all expected proton signals.[3] |
Q3: The residual solvent peak is obscuring signals of interest in my spectrum. How can I suppress it?
A3: Deuterated solvents readily absorb moisture, leading to a large residual water peak that can obscure analyte signals or even saturate the detector.[1] Several solvent suppression techniques can be employed during acquisition:
-
Presaturation: This method involves irradiating the water resonance with a low-power radiofrequency pulse during the relaxation delay, which significantly reduces its signal.[1]
-
WATERGATE (Water Suppression by Gradient-Tailored Excitation): This technique uses a combination of gradients and selective pulses to dephase the water magnetization while preserving other signals.[1] It is particularly useful for observing exchangeable protons.
Table 2: Comparison of Solvent Suppression Techniques
| Technique | Principle | Advantages | Disadvantages |
| Presaturation | Irradiates the solvent frequency to saturate the signal.[1] | Simple to implement. | Can also attenuate signals of exchangeable protons close to the solvent resonance.[1] |
| PURGE | A presaturation method utilizing gradients and echoes.[1] | High selectivity and flat baselines.[1] | Also attenuates exchangeable protons.[1] |
| WATERGATE | Uses gradients and selective pulses to dephase the solvent signal.[1] | Preserves exchangeable proton signals.[1] | Can be more complex to set up and may have a narrower suppression window.[1] |
Q4: My integrals are not accurate. What could be the problem?
A4: Inaccurate integration can arise from several factors:
-
Incomplete Relaxation: If the relaxation delay (D1) is too short, signals with longer T1 relaxation times will not fully relax between pulses, leading to attenuated intensities and inaccurate integrals. For quantitative measurements, a D1 of at least 5 times the longest T1 is recommended.
-
Poor Phasing and Baseline Correction: Incorrect phasing and a distorted baseline can significantly affect the accuracy of integration. Ensure proper phase correction and apply a baseline correction before integrating.
-
Signal Overlap: If peaks are overlapping, it can be difficult to obtain accurate integrals for individual signals.[2] Trying a different solvent might shift the peaks and resolve the overlap.[2]
Visualizing Experimental Workflows
Diagram 1: Workflow for Optimizing ¹H NMR Acquisition Parameters
Caption: Workflow for optimizing key ¹H NMR acquisition parameters.
Diagram 2: Troubleshooting Broad NMR Peaks
Caption: A logical workflow for troubleshooting broad NMR signals.
References
Validation & Comparative
Comparative analysis of 14-Dehydrobrowniine and browniine bioactivity
A definitive comparative analysis between 14-Dehydrobrowniine and browniine (B1606527) is not possible at this time due to a significant lack of published scientific data on the bioactivity of this compound. Extensive searches of available scientific literature and databases did not yield any specific studies investigating the pharmacological or biological effects of this compound.
Therefore, this guide will focus on the known bioactivities of browniine , providing a comprehensive overview of its pharmacological profile, supported by experimental data and detailed protocols. Browniine is a diterpenoid alkaloid found in plants of the Aconitum genus, known for its effects on the central and cardiovascular systems.[1][2][3]
Browniine: A Voltage-Gated Sodium Channel Blocker with Anti-Arrhythmic and Analgesic Properties
Browniine's primary mechanism of action is the blockade of voltage-gated sodium channels.[2] This action underlies its observed anti-arrhythmic and analgesic effects. By interfering with the influx of sodium ions into excitable cells like neurons and cardiomyocytes, browniine can modulate electrical signaling and reduce hyperexcitability.
Quantitative Bioactivity Data for Browniine
| Bioactivity | Experimental Model | Key Parameters | Result | Reference |
| Anti-arrhythmic | Aconitine-induced arrhythmia in vivo | ED50 | Data not available in searched literature | [4][5][6] |
| Analgesic | Hot Plate Test in mice | Latency to response | Data not available in searched literature | [7][8][9] |
| Sodium Channel Blockade | Patch-clamp on isolated neurons/cardiomyocytes | IC50 | Data not available in searched literature | [10][11][12] |
Note: While the bioactivities of browniine are documented, specific quantitative data such as IC50 and ED50 values were not available in the public search results. The table structure is provided as a template for when such data becomes available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key bioactivities of compounds like browniine.
Voltage-Gated Sodium Channel Activity Assay
Method: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel function and allows for the direct measurement of ion currents across the cell membrane.[10][11][12][13]
Protocol:
-
Cell Culture: Use a stable cell line expressing the desired sodium channel subtype (e.g., Nav1.5 for cardiac studies, or various neuronal subtypes).
-
Cell Preparation: Isolate single cells and place them in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm and fill with an appropriate intracellular solution.
-
Giga-seal Formation: Carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -120 mV) to keep the sodium channels in a closed state.
-
Eliciting Currents: Apply a series of depolarizing voltage steps to activate the sodium channels and record the resulting inward sodium current.
-
Compound Application: Perfuse the recording chamber with varying concentrations of the test compound (browniine).
-
Data Analysis: Measure the peak sodium current at each compound concentration and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Anti-Arrhythmic Activity Assay
Model: Aconitine-Induced Arrhythmia in Rodents
Aconitine (B1665448), another Aconitum alkaloid, is a potent arrhythmogenic agent that activates sodium channels, making it a suitable model for testing sodium channel-blocking anti-arrhythmic drugs.[4][5][6][14][15]
Protocol:
-
Animal Preparation: Anesthetize rodents (e.g., rats or mice) and insert an ECG electrode to monitor heart rhythm.
-
Drug Administration: Administer the test compound (browniine) or vehicle control intravenously or intraperitoneally.
-
Induction of Arrhythmia: After a set period, infuse a solution of aconitine at a constant rate to induce cardiac arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).
-
Monitoring: Continuously record the ECG throughout the experiment.
-
Data Analysis: Determine the dose of aconitine required to induce each type of arrhythmia in the presence and absence of the test compound. An increase in the dose of aconitine required indicates an anti-arrhythmic effect. The effective dose (ED50) of the test compound can be calculated.
Analgesic Activity Assay
Model: Hot Plate Test in Mice
The hot plate test is a common method for assessing the efficacy of centrally acting analgesics against thermal pain.[7][8][9][16]
Protocol:
-
Apparatus: Use a commercially available hot plate apparatus with a surface temperature maintained at a constant, non-tissue-damaging level (e.g., 55 ± 0.5 °C).
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. Record the latency time for the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compound (browniine), a positive control (e.g., morphine), or a vehicle control to different groups of mice.
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure their response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies. A significant increase in latency indicates an analgesic effect.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of browniine and the workflow of the experimental protocols.
References
- 1. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Effect of a new ultrashort betalytic agent on aconitine-induced arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antagonism of aconitine-induced dysrhythmias in mice as a method of detecting and assessing antidysrhythmic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 10. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 14. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 16. Hot plate analgesiometer | PPTX [slideshare.net]
Validating the Anti-inflammatory Effects of 14-Dehydrobrowniine in Animal Models: A Comparative Guide
Initial investigations into the anti-inflammatory properties of 14-Dehydrobrowniine have been hampered by a lack of available scientific literature. Extensive searches have not yielded specific studies, experimental data, or established signaling pathways for this particular compound. Therefore, a direct comparison with other anti-inflammatory agents based on existing research is not currently feasible.
This guide, however, will outline the established methodologies and frameworks used to validate the anti-inflammatory effects of novel compounds in animal models. It will provide researchers, scientists, and drug development professionals with a comprehensive overview of the necessary experimental protocols, data presentation standards, and pathway analysis required for such a validation. While we cannot provide specific data for this compound, this document will serve as a blueprint for the studies that would need to be conducted.
Standard Animal Models for Anti-inflammatory Drug Screening
The evaluation of a novel compound's anti-inflammatory potential typically begins with established in vivo animal models. These models mimic different aspects of the inflammatory process, from acute to chronic inflammation.
Acute Inflammation Models
-
Carrageenan-Induced Paw Edema: This is a widely used and reproducible model for acute inflammation.[1] An inflammatory agent, carrageenan, is injected into the paw of a rodent, causing localized swelling (edema).[2][3] The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling over a period of several hours.
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[4][5] Administering LPS to animals can induce a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines. This model is useful for studying the systemic anti-inflammatory effects of a compound.
Chronic Inflammation Models
For compounds that may have therapeutic potential in chronic inflammatory diseases, models that mimic these conditions are employed. Examples include adjuvant-induced arthritis and collagen-induced arthritis models, which are relevant for studying rheumatoid arthritis.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validity of any pre-clinical study. Below are example protocols for the aforementioned acute inflammation models.
Carrageenan-Induced Paw Edema Protocol
-
Animal Selection: Male Wistar rats or Swiss albino mice are commonly used.
-
Grouping: Animals are divided into control, standard (receiving a known anti-inflammatory drug like Indomethacin), and test groups (receiving different doses of the compound under investigation).
-
Compound Administration: The test compound is typically administered orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Inflammation Protocol
-
Animal Selection: BALB/c mice are frequently used for this model.
-
Grouping: Similar to the paw edema model, animals are divided into control, standard, and test groups.
-
Compound Administration: The test compound is administered prior to the LPS challenge.
-
Induction of Inflammation: LPS is administered via intraperitoneal injection.
-
Sample Collection: Blood and tissue samples (e.g., lung, liver) are collected at a specific time point after LPS administration.
-
Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in the serum and tissue homogenates are measured using techniques like ELISA and Griess assay.
Data Presentation and Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. These tables would typically compare the effects of different doses of the test compound with a standard drug and a control group.
Table 1: Hypothetical Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (ml) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 1.5 ± 0.12 | - |
| This compound | 10 | Data Not Available | Data Not Available |
| This compound | 25 | Data Not Available | Data Not Available |
| This compound | 50 | Data Not Available | Data Not Available |
| Indomethacin (Standard) | 10 | 0.8 ± 0.09 | 46.7% |
Table 2: Hypothetical Comparison of Effects on Pro-inflammatory Cytokines in LPS-Induced Inflammation
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/ml) | Serum IL-6 (pg/ml) |
| Control (Vehicle) | - | 1500 ± 120 | 800 ± 75 |
| This compound | 10 | Data Not Available | Data Not Available |
| This compound | 25 | Data Not Available | Data Not Available |
| This compound | 50 | Data Not Available | Data Not Available |
| Dexamethasone (Standard) | 5 | 450 ± 50 | 250 ± 30 |
Signaling Pathway Analysis
Understanding the molecular mechanism by which a compound exerts its anti-inflammatory effects is a critical aspect of drug development. This involves investigating its impact on key inflammatory signaling pathways.
Key Inflammatory Signaling Pathways
-
Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[6][7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including p38, JNK, and ERK, are involved in the production of inflammatory mediators.[8][9][10]
To investigate the effect of a compound like this compound on these pathways, in vitro studies using cell lines such as RAW 264.7 macrophages are typically performed. Techniques like Western blotting are used to measure the phosphorylation and activation of key proteins in these pathways.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and signaling pathways.
Experimental Workflow for Evaluating Anti-inflammatory Activity
Caption: General experimental workflow for in vivo and in vitro validation of anti-inflammatory compounds.
Hypothetical Signaling Pathway for an Anti-inflammatory Compound
Caption: A hypothetical signaling pathway illustrating how an anti-inflammatory compound might inhibit NF-κB and MAPK pathways.
Conclusion
While there is currently no specific data available for this compound, this guide provides a comprehensive framework for its future evaluation as a potential anti-inflammatory agent. The outlined animal models, experimental protocols, and analytical methods represent the standard approach in the field of pharmacology and drug discovery. Should research on this compound become available, the principles and comparative structures presented here will be directly applicable for a thorough and objective assessment of its therapeutic potential.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Dehydroandrographolide protects against lipopolysaccharide-induced inflammation through the cholinergic anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MAPK signaling pathway | Abcam [abcam.com]
- 9. MAP Kinase Signaling at the Crossroads of Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 14-Dehydrobrowniine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 14-Dehydrobrowniine, a C19-diterpenoid alkaloid.
Methodology Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely accessible technique suitable for routine quality control, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or the analysis of trace impurities.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Parameters for the Analysis of C19-Diterpenoid Alkaloids
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Chromatographic Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and ammonium (B1175870) bicarbonate buffer | Gradient of acetonitrile and 0.1% formic acid in water |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 235 nm | ESI+ in Multiple Reaction Monitoring (MRM) mode |
| Injection Volume | 10 µL | 5 µL |
| Run Time | ~25 minutes | ~10 minutes |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods.
HPLC-UV Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727). Serially dilute the stock solution to prepare calibration standards ranging from 0.5 to 200 µg/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol or chloroform). The extraction method may involve sonication followed by filtration.
-
Chromatographic Conditions: Employ a C18 column with a gradient elution program. A typical mobile phase could consist of (A) 10 mM ammonium bicarbonate and (B) acetonitrile. The gradient could start at 10% B, increasing to 90% B over 20 minutes.
-
Detection: Monitor the eluent at a wavelength of 235 nm.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
LC-MS/MS Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards by serial dilution, typically in the range of 0.1 to 100 ng/mL. An internal standard (e.g., a deuterated analog) should be used.
-
Sample Preparation: For biological samples, a protein precipitation step with acetonitrile is often sufficient. For plant matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.
-
Chromatographic Conditions: Utilize a C18 column with a faster gradient to reduce run time. The mobile phase could be (A) 0.1% formic acid in water and (B) acetonitrile.
-
Mass Spectrometric Conditions: Use an electrospray ionization (ESI) source in positive ion mode. Optimize the MRM transitions for this compound and the internal standard.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Performance Data Comparison
The performance of each method is evaluated based on several validation parameters as recommended by international guidelines.
Table 2: Comparison of Performance Data for HPLC-UV and LC-MS/MS Methods
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 0.5 - 200 µg/mL | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 15% |
Visualizing the Cross-Validation Workflow
A clear workflow is crucial for planning and executing a cross-validation study. The following diagram illustrates the key steps involved.
Caption: Workflow for the cross-validation of analytical methods.
The diagram above outlines a logical process for comparing the two analytical methods. It begins with establishing clear acceptance criteria and preparing a unified set of samples. These samples are then analyzed by both the HPLC-UV and LC-MS/MS methods. The resulting data is then statistically compared to assess the level of agreement between the two techniques. If the pre-defined acceptance criteria are met, the methods are considered cross-validated. If not, a thorough investigation into the discrepancies is warranted. This systematic approach ensures a robust and reliable comparison of the analytical methods for this compound.
The Structure-Activity Relationship of C20-Diterpenoid Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of C20-diterpenoid alkaloids, a class of natural products showing significant promise in antiproliferative and anti-inflammatory research. While specific quantitative data for 14-Dehydrobrowniine and its direct analogs remain limited in publicly available literature, this guide leverages data from closely related C20-diterpenoid alkaloids to provide valuable insights for drug discovery and development.
Comparative Biological Activities of C20-Diterpenoid Alkaloids
C20-diterpenoid alkaloids, characterized by a complex twenty-carbon skeleton, have demonstrated a range of biological activities. The substitution patterns on this scaffold play a crucial role in determining their potency and selectivity. Key modifications influencing antiproliferative and anti-inflammatory effects have been identified at positions C-1, C-11, C-14, and C-15.
Table 1: Antiproliferative Activity of Selected C20-Diterpenoid Alkaloid Analogs
| Compound/Analog | Modification | Cell Line(s) | IC50 (µM) | Reference |
| Kobusine | - | A549, DU145, KB, KB-VIN | > 50 | F. Li et al., 2018 |
| 11,15-Dibenzoylkobusine | Dibenzoyl ester at C-11 and C-15 | A549, DU145, KB, KB-VIN | 5.8 - 9.2 | F. Li et al., 2018 |
| Pseudokobusine | - | A549, DU145, KB, KB-VIN | > 50 | F. Li et al., 2018 |
| 11-Benzoyl-pseudokobusine | Benzoyl ester at C-11 | A549, DU145, KB, KB-VIN | 8.1 - 15.4 | F. Li et al., 2018 |
| Delcosine | - | A549, DU145, KB, KB-VIN | > 50 | F. Li et al., 2018 |
| 1-Benzoyl-delcosine | Benzoyl ester at C-1 | A549, DU145, KB, KB-VIN | 7.3 - 12.5 | F. Li et al., 2018 |
Note: This table is a summary of representative data from the literature and is intended for comparative purposes. The specific activities can vary based on experimental conditions.
Table 2: Anti-Inflammatory Activity of Selected Diterpenoid Alkaloids
| Compound/Analog | Assay | Model | Key Findings | Reference |
| Franchetine-type alkaloids | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO production, with some analogs being more potent than celecoxib. | Y. Zhang et al., 2021 |
| Various Diterpenoids | NF-κB Transcriptional Activity | TNFα-stimulated HepG2 cells | Dose-dependent inhibition of NF-κB activity. | L. Lin et al., 2012 |
Key Signaling Pathways
The biological effects of C20-diterpenoid alkaloids are often mediated through their interaction with critical cellular signaling pathways. A prominent target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of inflammation and cell survival.
Caption: NF-κB signaling pathway and the inhibitory action of C20-diterpenoid alkaloids.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of C20-diterpenoid alkaloids.
Antiproliferative Activity Assessment: MTT Assay
This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay (Griess Test)
This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
Caption: Experimental workflow for the Griess assay.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to detect changes in the levels of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine relative protein expression.
Caption: General workflow for Western blot analysis.
Efficacy of 14-Dehydrobrowniine Compared to Standard Anti-inflammatory Drugs: A Review of Available Evidence
A comprehensive review of existing scientific literature reveals a significant lack of data on the anti-inflammatory properties of 14-Dehydrobrowniine, precluding a direct comparison with established anti-inflammatory drugs. While the initial intent was to provide a detailed comparative analysis for researchers, scientists, and drug development professionals, extensive searches have not yielded any experimental studies evaluating the efficacy or mechanism of action of this compound as an anti-inflammatory agent.
Standard anti-inflammatory drugs, primarily Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), are well-characterized and have a long history of clinical use. These drugs, including common examples like ibuprofen (B1674241) and naproxen, function by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—molecules that mediate inflammation, pain, and fever. The efficacy and safety profiles of these drugs are supported by a vast body of research, including numerous preclinical and clinical trials.
In contrast, there is no publicly available research detailing any investigation into this compound for similar therapeutic purposes. Searches for its biological activity have not uncovered any studies related to inflammation or any other pharmacological effects. This absence of data makes it impossible to:
-
Present quantitative data on its efficacy.
-
Detail experimental protocols related to its anti-inflammatory action.
-
Illustrate its signaling pathways or mechanisms of action.
Therefore, the creation of comparative tables and diagrams as initially planned cannot be executed. For researchers interested in novel anti-inflammatory compounds, the current body of scientific literature suggests focusing on other natural products for which preliminary anti-inflammatory data exists. Further investigation into a wide array of phytochemicals is ongoing, with many demonstrating potential through various mechanisms of action. However, this compound does not currently feature in this landscape of researched compounds.
This guide must therefore conclude that a comparison between this compound and standard anti-inflammatory drugs is not feasible at this time. The scientific community has not yet explored the therapeutic potential of this compound in the context of inflammation. Future research would be required to first establish any anti-inflammatory activity before a meaningful comparison could be drawn.
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Activity of Diterpenoid Alkaloids
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological activities of diterpenoid alkaloids. The following sections provide a detailed comparison of the in vitro and in vivo activities of aconitine (B1665448) and lappaconitine (B608462), including quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo bioactivity data for Aconitine and Lappaconitine, focusing on their cytotoxic and anti-inflammatory effects.
Table 1: In Vitro Cytotoxicity and Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Endpoint | Result (IC₅₀) | Reference |
| Aconitine | Cytotoxicity | A2780 (Human ovarian cancer) | Cell Viability (MTT) | ~200 µg/mL | [1] |
| Cytotoxicity | HT22 (Mouse hippocampal neuronal) | Cell Viability (CCK-8) | 908.1 µmol/L | [2] | |
| Cytotoxicity | HepG2 (Human liver cancer) | Cell Growth Inhibition (MTT) | Strong Inhibition | [3] | |
| Lappaconitine Derivative (Compound 6) | Anti-inflammatory | RAW 264.7 (Mouse macrophage) | NO Production Inhibition | 10.34 ± 2.05 µM | [4] |
| Lappaconitine Derivative (A4) | Anti-inflammatory | RAW 264.7 (Mouse macrophage) | NO Production Inhibition | 12.91 µmol/L | [5][6] |
Table 2: In Vivo Anti-inflammatory and Antitumor Activity & Toxicity
| Compound | Animal Model | Activity | Dosing and Administration | Key Findings | Reference |
| Aconitine | Xenograft Mouse Model (Pancreatic Cancer) | Antitumor | Not specified | Suppressed tumor growth and increased apoptosis. | [7] |
| Xenograft Mouse Model (Melanoma) | Antitumor | Not specified | Suppressed tumor growth. | [8] | |
| Lappaconitine Derivative (Compound 6) | LPS-induced Acute Lung Injury (ALI) in Mice | Anti-inflammatory | Not specified | Potently inhibits inflammatory mediators and neutrophil activation. | [4] |
| Lappaconitine Derivative (A4) | LPS-induced Acute Lung Injury (ALI) in Mice | Anti-inflammatory | 5, 10, 15 mg/kg | Attenuated pulmonary edema and inflammatory cell infiltration. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
In Vitro Assays
1. MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cell lines (e.g., A2780, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Aconitine) for a specified duration (e.g., 24 hours).
-
MTT Addition: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the conversion of MTT to formazan (B1609692) by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).
2. Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Stimulation and Treatment: The cells are pre-treated with different concentrations of the test compound (e.g., Lappaconitine derivatives) for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Griess Reaction: After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of the compound on NO production is then calculated.
In Vivo Assays
1. Xenograft Mouse Model for Antitumor Activity
-
Tumor Cell Implantation: Human cancer cells (e.g., pancreatic or melanoma cells) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compound (e.g., Aconitine) or a vehicle control, typically via intraperitoneal or oral administration, for a specified period.
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting) to assess apoptosis and other cellular changes.
2. LPS-Induced Acute Lung Injury (ALI) Model for Anti-inflammatory Activity
-
Animal Model: Mice are used for this model of acute inflammation.
-
Compound Pre-treatment: The animals are pre-treated with the test compound (e.g., Lappaconitine derivatives) at various doses.
-
LPS Challenge: After a set time, the mice are challenged with an intratracheal or intranasal administration of LPS to induce lung injury.
-
Assessment of Lung Injury: After a specific period (e.g., 6-24 hours), the mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration and protein concentration (as an indicator of vascular permeability). The lungs may also be harvested for histological examination and measurement of the wet/dry weight ratio to assess edema.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of aconitine and lappaconitine are often attributed to their ability to modulate key inflammatory signaling pathways. Below is a diagram of the NF-κB and MAPK signaling pathways, which are common targets for these compounds.
Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the in vitro anti-inflammatory activity with the in vivo efficacy of a test compound.
Caption: Workflow for in vitro to in vivo correlation of anti-inflammatory activity.
References
- 1. Antitumor effects of aconitine in A2780 cells via estrogen receptor β-mediated apoptosis, DNA damage and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenoid alkaloids from the Chinese traditional herbal "Fuzi" and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo biological evaluation of Lappaconitine derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine induces cell apoptosis in human pancreatic cancer via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anticancer activity of aconitine on melanoma cell line B16 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape of C19-Diterpenoid Alkaloids: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
The C19-diterpenoid alkaloids, a complex class of natural products primarily isolated from plants of the Aconitum and Delphinium genera, have garnered significant attention for their potent biological activities, including promising cytotoxic effects against various cancer cell lines.[1][2] Their intricate structures, broadly categorized into aconitine (B1665448) and lycoctonine (B1675730) types, provide a rich scaffold for investigating structure-activity relationships and developing novel anticancer agents.[1] This guide offers a head-to-head comparison of the cytotoxic profiles of various C19-diterpenoid alkaloids, supported by experimental data, to aid researchers in navigating this complex and promising field.
Comparative Cytotoxicity of C19-Diterpenoid Alkaloids (IC50 Values)
The cytotoxic potential of C19-diterpenoid alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of representative aconitine-type and lycoctonine-type alkaloids against a panel of human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Aconitine-Type C19-Diterpenoid Alkaloids
Aconitine-type alkaloids are characterized by a complex hexacyclic skeleton. While many natural aconitine-type alkaloids show weak activity, certain lipo-derivatives have demonstrated significant cytotoxicity.[3]
| Alkaloid | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | KB (Nasopharyngeal) | KB-VIN (Multidrug-Resistant) |
| Lipomesaconitine | 17.2 µM | 21.5 µM | 19.8 µM | 9.9 µM | 18.9 µM |
| Lipoaconitine | 13.7 µM | 20.3 µM | 18.5 µM | 15.6 µM | 19.4 µM |
| Lipojesaconitine | 6.0 µM | 7.3 µM | 6.8 µM | 6.2 µM | 18.6 µM |
Data sourced from Molecules 2019, 24, 2317.[3]
Lycoctonine-Type C19-Diterpenoid Alkaloids
Lycoctonine-type alkaloids possess a different skeletal framework compared to the aconitine-type. Synthetic modifications, particularly acylation at the C-6 position of delpheline, have been shown to be critical for enhancing cytotoxic activity.[4]
| Alkaloid Derivative (Delpheline Backbone) | A549 (Lung) | DU145 (Prostate) | KB (Nasopharyngeal) | KB-VIN (Multidrug-Resistant) |
| 6-(4-chlorobenzoyl)delpheline | >20 µM | 11.1 µM | 10.0 µM | 8.27 µM |
| 6-(4-methoxybenzoyl)delpheline | >20 µM | 11.9 µM | 12.5 µM | 11.9 µM |
| 6-(3-trifluoromethylcinnamoyl)delpheline | 10.2 µM | >20 µM | >20 µM | 9.10 µM |
| 6-(4-benzyloxybenzoyl)delpheline | 11.2 µM | 9.08 µM | 13.8 µM | 4.22 µM |
| 6-(3-fluoro-4-trifluoromethylbenzoyl)delpheline | 12.1 µM | 11.4 µM | 9.75 µM | 4.40 µM |
| 6-(4-fluoro-3-methylbenzoyl)delpheline | 12.9 µM | 12.7 µM | 13.5 µM | 4.71 µM |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1057-1061.[4]
Experimental Protocols
The following section details a standard methodology for determining the cytotoxicity of C19-diterpenoid alkaloids, based on the widely used MTT assay.
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, MCF-7, KB) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment:
-
The C19-diterpenoid alkaloids are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Serial dilutions of the alkaloids are prepared in the culture medium.
-
The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A control group receives medium with the solvent at the same final concentration.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Addition and Incubation:
-
Following the treatment period, an MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6][7]
5. Solubilization of Formazan:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of many C19-diterpenoid alkaloids are attributed to their ability to induce apoptosis, or programmed cell death. Studies on aconitine, a representative aconitine-type alkaloid, have elucidated the involvement of the intrinsic or mitochondrial pathway of apoptosis.[8][9]
Experimental Workflow for Apoptosis Determination
Caption: A typical experimental workflow to investigate apoptosis induced by C19-diterpenoid alkaloids.
Mitochondrial Apoptosis Pathway
The intrinsic apoptosis pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
Caption: The mitochondrial-mediated apoptosis pathway induced by certain C19-diterpenoid alkaloids.
This guide provides a comparative overview of the cytotoxic effects of C19-diterpenoid alkaloids, offering valuable data and methodological insights for researchers in the field of oncology and drug discovery. The structure-activity relationships suggested by the presented data highlight the potential for further chemical modifications to enhance the cytotoxic potency and selectivity of this fascinating class of natural products.
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships and evaluation of esterified diterpenoid alkaloid derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Aconitine induces apoptosis in H9c2 cardiac cells via mitochondria‑mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Uncharted Territory: A Proposed Research Framework for the Biological Activity of 14-Dehydrobrowniine
A comprehensive review of published scientific literature reveals a significant gap in the understanding of 14-Dehydrobrowniine's biological activity. Currently, there are no available studies detailing its effects, rendering a direct replication and comparison guide impossible. This guide, therefore, pivots to propose a standardized research framework for the initial characterization of this compound, providing researchers with a robust starting point to investigate its potential therapeutic properties. This document outlines a hypothetical workflow, including common experimental protocols and data presentation formats, to guide future research in this unexplored area.
Proposed Initial Screening: Cytotoxicity and Anti-Inflammatory Activity
Given the lack of existing data, a logical first step in characterizing a novel compound like this compound is to assess its general cytotoxicity and screen for a common biological activity, such as anti-inflammatory effects.
Table 1: Hypothetical Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Liver Cancer | 85.2 ± 5.4 |
| A549 | Human Lung Cancer | 72.9 ± 6.1 |
| RAW 264.7 | Murine Macrophage | > 100 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Hypothetical Anti-Inflammatory Activity of this compound
| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Cell Viability (%) |
| This compound | 1 | 15.3 ± 2.1 | 98.5 ± 1.2 |
| 5 | 42.8 ± 3.5 | 97.2 ± 2.3 | |
| 10 | 78.6 ± 4.2 | 95.8 ± 2.5 | |
| Dexamethasone (Control) | 1 | 92.1 ± 2.8 | 99.1 ± 1.5 |
Experimental Protocols
The following are generalized protocols for the proposed initial screening experiments.
Cytotoxicity Screening: MTT Assay
-
Cell Seeding: Plate cells (e.g., HEK293, HepG2, A549, RAW 264.7) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-Inflammatory Screening: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone). Dexamethasone can be used as a reference anti-inflammatory drug.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A parallel MTT assay should be performed on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Visualizing the Path Forward: Proposed Workflows and Potential Mechanisms
To further guide the investigation of this compound, the following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be explored if anti-inflammatory activity is confirmed.
Caption: Proposed experimental workflow for characterizing this compound.
Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway.
Statistical Validation of 14-Dehydrobrowniine's Dose-Response Curve: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature and databases lack specific experimental data on the dose-response curve, mechanism of action, and biological targets of the diterpenoid alkaloid 14-Dehydrobrowniine. Consequently, a direct statistical validation and comparison with alternative compounds cannot be provided. This guide, therefore, offers a comprehensive overview of the diterpenoid alkaloid class to which this compound belongs, outlines a generalizable experimental protocol for dose-response validation, and provides templates for data presentation and visualization that can be utilized once experimental data for this compound becomes available.
Introduction to Diterpenoid Alkaloids
This compound is classified as a diterpenoid alkaloid, a large and structurally diverse family of natural products. These compounds are predominantly isolated from plants of the genera Aconitum and Delphinium.[1][2] Diterpenoid alkaloids are known for their wide spectrum of potent pharmacological and toxicological activities.[3][4][5]
Depending on their carbon skeleton, they are generally categorized into C18, C19, and C20 diterpenoid alkaloids.[1][2] These compounds have been investigated for various therapeutic applications, including analgesic, anti-inflammatory, antiarrhythmic, and antitumor effects.[1][4][6] However, many diterpenoid alkaloids also exhibit significant cardiotoxicity and neurotoxicity, necessitating careful dose-response analysis.[3][7] The biological effects of these alkaloids are often mediated through their interactions with ion channels, such as voltage-gated sodium channels, and various signaling pathways.[2][3]
General Experimental Protocol for Dose-Response Validation
The following is a generalized protocol for determining the dose-response relationship of a novel compound like this compound. This protocol is based on standard in vitro methodologies for natural products.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound in a relevant cell-based assay.
Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Comparator compound(s) (e.g., a known diterpenoid alkaloid with a similar presumed mechanism of action)
-
Relevant cell line (e.g., a cancer cell line for cytotoxicity studies, or a specific receptor-expressing cell line for functional assays)
-
Cell culture medium and supplements
-
96-well microplates
-
MTT or other viability assay reagents
-
Plate reader
Procedure:
-
Cell Seeding: Plate the chosen cell line in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and the comparator compound(s) in the cell culture medium. A typical concentration range might span from nanomolar to micromolar, depending on the anticipated potency.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a compound known to elicit a maximal response).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours), depending on the assay and cell type.
-
Viability/Functional Assay: After incubation, perform a cell viability assay (e.g., MTT assay) or a relevant functional assay to measure the cellular response to the compound.
-
Data Acquisition: Measure the absorbance or other relevant output using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (representing 100% viability or 0% effect) and a positive control or background (representing 0% viability or 100% effect).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 or EC50 value.
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured format. Below is a template table for presenting and comparing the potency of this compound with a hypothetical comparator compound.
| Compound | Assay Type | Cell Line | Incubation Time (hours) | IC50 / EC50 (µM) | 95% Confidence Interval | Hill Slope |
| This compound | Cytotoxicity | HeLa | 48 | Data Needed | Data Needed | Data Needed |
| Comparator A | Cytotoxicity | HeLa | 48 | Data Needed | Data Needed | Data Needed |
| This compound | Functional Assay | HEK293 | 24 | Data Needed | Data Needed | Data Needed |
| Comparator B | Functional Assay | HEK293 | 24 | Data Needed | Data Needed | Data Needed |
Mandatory Visualizations
Diagrams are essential for illustrating experimental workflows and signaling pathways. The following are examples created using the DOT language.
Caption: A generalized workflow for in vitro dose-response analysis.
Due to the lack of information on the specific mechanism of action for this compound, a detailed signaling pathway cannot be provided. However, a hypothetical pathway diagram template is presented below. Once the molecular target is identified, this template can be populated with the relevant signaling molecules.
Caption: A template for a hypothetical signaling pathway.
Conclusion
While a definitive statistical validation of this compound's dose-response curve is not currently possible due to a lack of published data, this guide provides the necessary framework for conducting and presenting such an analysis. The provided general protocol, data table templates, and visualization examples are designed to assist researchers in the systematic evaluation of this and other novel diterpenoid alkaloids. Future research should focus on elucidating the specific biological activities and mechanisms of action of this compound to enable direct comparisons with existing compounds and to assess its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review of pharmacological activities, toxicological mechanisms and pharmacokinetic studies on <i>Aconitum</i> alkaloids [cjnmcpu.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Advances on pharmacology and toxicology of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 14-Dehydrobrowniine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 14-Dehydrobrowniine
This compound is a norditerpenoid alkaloid, a class of compounds known for their significant toxicity. Due to the inherent hazards associated with this compound, proper disposal is not merely a procedural formality but a critical step in ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, adhering to best practices for hazardous material management.
Core Principles of Disposal
Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it must be handled as a highly toxic substance. The primary principle for its disposal is to avoid any form of release into the environment. Therefore, disposal via standard laboratory drains or as general waste is strictly prohibited. The recommended and safest method for the final disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal company.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant nitrile gloves |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Protective Clothing | A laboratory coat |
| Respiratory | Use in a well-ventilated area, such as a fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste for professional disposal.
Step 1: Waste Segregation
All waste materials contaminated with this compound must be segregated from non-hazardous waste at the point of generation. This is crucial to prevent cross-contamination and to ensure that all hazardous materials are disposed of correctly.
Types of this compound Waste:
-
Solid Waste: This includes unused or expired this compound, contaminated personal protective equipment (gloves, etc.), absorbent materials from spill cleanups, and any other solid materials that have come into contact with the compound.
-
Liquid Waste: This category comprises solutions containing this compound and solvents used for rinsing contaminated glassware.
-
Sharps Waste: Any needles, syringes, or broken glassware contaminated with this compound must be handled as hazardous sharps waste.
Step 2: Waste Containment
Proper containment is essential to prevent leaks and spills during storage and transportation.
-
Solid Waste: Collect in a dedicated, leak-proof, and sealable container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Use a sealable, chemical-resistant container. Ensure the container is clearly marked for liquid waste to avoid accidental mixing with solids.
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.
Step 3: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and vital for the safety of all personnel handling the waste.
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific type of waste (e.g., solid, liquid, sharps)
-
The date of accumulation
-
Any other information required by your institution’s Environmental Health and Safety (EHS) department.
Step 4: Storage
Store the labeled hazardous waste containers in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Ensure that the storage area has secondary containment in case of a leak.
Step 5: Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the this compound waste. Do not attempt to treat or neutralize the chemical waste in the laboratory without a validated and approved protocol, as this could lead to the generation of other hazardous substances or unsafe reactions.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.
-
Containment: For solid spills, carefully cover the material with a damp paper towel to prevent the generation of dust. For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol) and then with a laboratory detergent and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Glassware Decontamination: To decontaminate glassware, rinse it with a suitable organic solvent (e.g., ethanol (B145695) or acetone) and collect the rinse as hazardous liquid waste. Then, wash the glassware with laboratory detergent and water.
Experimental Protocols
Currently, there are no established and validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes in a standard laboratory setting. The high toxicity of Aconitum alkaloids necessitates that their disposal be handled by professionals equipped for managing acute hazardous waste. Research into the hydrolysis of related aconitine (B1665448) alkaloids suggests a potential reduction in toxicity, but this has not been translated into a practical and safe disposal protocol for laboratory use. Therefore, in-lab treatment of this compound waste is not recommended.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Essential Safety and Operational Protocols for Handling 14-Dehydrobrowniine
Disclaimer: No specific Safety Data Sheet (SDS) for 14-Dehydrobrowniine was identified in the available resources. The following guidance is based on best practices for handling highly potent and toxic compounds, such as aconitine (B1665448) alkaloids, and general laboratory safety protocols. Researchers must conduct a thorough risk assessment before beginning any work with this compound.
Immediate Safety and Logistical Information
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following sections detail the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency plans, and disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given the presumed high toxicity of this compound, a diterpenoid alkaloid, stringent PPE protocols are mandatory. The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE levels.
| PPE Level | Protection Level | Components | When to Use |
| Level C | Moderate Respiratory, Skin, and Eye | - Full-face or half-mask air-purifying respirator (APR) with appropriate cartridges- Chemical-resistant clothing (e.g., disposable coveralls)- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shank- Safety glasses or chemical splash goggles | For handling small quantities in a well-ventilated area or a certified chemical fume hood. |
| Level B | High Respiratory, Moderate Skin | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator (SAR)- Hooded chemical-resistant clothing- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shank | In situations with a higher risk of inhalation exposure or when handling larger quantities. |
| Level A | Highest Respiratory, Skin, and Eye | - Positive-pressure, full-facepiece SCBA- Totally encapsulating chemical-protective suit- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shank | For major spills or emergency situations with a high potential for exposure to vapors, gases, or dusts. |
This table is a summary of general PPE levels as described by agencies like the EPA and OSHA and should be adapted based on a specific risk assessment for handling this compound.[1][2][3]
Experimental Protocols: Handling and Operational Plans
Adherence to strict operational procedures is critical to minimize the risk of exposure when working with this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Verification: Confirm that the container is properly labeled as "this compound" and that the quantity matches the order.
-
Storage: Store the compound in a designated, locked, and well-ventilated secure area away from incompatible materials. The storage area should be clearly marked with a "Highly Toxic" warning sign.
Weighing and Solution Preparation
-
Controlled Environment: All handling of solid this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a containment glove box.
-
Personal Protective Equipment: At a minimum, Level C PPE should be worn.
-
Weighing: Use a dedicated and calibrated analytical balance inside the containment area. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: Add the solvent to the weighed compound slowly and carefully to avoid splashing. Cap the container securely before removing it from the containment area.
Administration in a Research Setting
-
Animal Handling: If administering the compound to animals, ensure that all personnel are trained in the proper handling of animals dosed with toxic substances.
-
Containment: Use appropriate containment systems, such as ventilated animal caging systems, to prevent the spread of contamination.
-
Labeling: Clearly label all cages containing animals dosed with this compound.
Emergency Response Plan
A clear and practiced emergency response plan is essential.
Spills
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify the laboratory supervisor and emergency response team.
-
Secure: Secure the area to prevent unauthorized entry.
-
Assess: From a safe distance, assess the extent of the spill.
-
Cleanup: Only trained personnel with appropriate PPE (Level A or B, depending on the spill size) should perform the cleanup. Use an appropriate absorbent material for liquid spills. For solid spills, gently cover with a damp cloth or absorbent pad to avoid generating dust, then use a HEPA-filtered vacuum or wet methods for cleanup.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Waste Segregation: Segregate all this compound waste from other laboratory waste streams.
-
Containers: Use dedicated, clearly labeled, and leak-proof containers for all contaminated waste, including:
-
Unused or expired this compound.
-
Empty primary containers.
-
Contaminated PPE (gloves, coveralls, etc.).
-
Contaminated laboratory consumables (pipette tips, vials, absorbent pads, etc.).
-
-
Disposal Procedure: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of highly toxic chemical waste.[4][5] Do not pour any waste containing this compound down the drain.[6]
Visual Workflow Guides
The following diagrams illustrate key operational and safety workflows for handling this compound.
Caption: Overview of the standard operating procedure for handling this compound.
Caption: Recommended PPE donning and doffing sequence for handling toxic compounds.
Caption: Flowchart for emergency response to a this compound spill.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. epa.gov [epa.gov]
- 3. 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 4. epa.gov [epa.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
